molecular formula C9H13BrN2O B1527350 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine CAS No. 1251208-65-7

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Cat. No.: B1527350
CAS No.: 1251208-65-7
M. Wt: 245.12 g/mol
InChI Key: ARSVSLJJGJZYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7) is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This amine-functionalized pyrrolidine derivative features a 5-bromofuran moiety, a structural motif present in compounds investigated for advanced material science and pharmaceutical research. The bromofuran group is recognized as an effective electron-donor in nonlinear optical (NLO) materials, as demonstrated in studies on related acetohydrazide derivatives . Furthermore, pyrrolidine-based structures are commonly explored in medicinal chemistry for their potential biological activity. While specific applications for this exact compound are not fully detailed in the literature, its structure suggests potential as a versatile building block (synthon) in organic synthesis and drug discovery efforts. It may serve as a key intermediate for developing novel therapeutic agents, such as gonadotropin-releasing hormone receptor antagonists for treating conditions like uterine fibroids and endometriosis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVSLJJGJZYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry utility of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine .

CAS No: 1251208-65-7 Role: Bifunctional Pharmacophore Scaffold Content Type: Technical Monograph & Synthesis Protocol

Part 1: Executive Summary & Structural Logic

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine represents a high-value "linker-scaffold" intermediate. Its utility stems from its orthogonal reactivity :

  • The Electrophilic Handle: The 5-bromo position on the furan ring allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of aryl or heteroaryl "warheads."

  • The Nucleophilic Handle: The primary amine at the pyrrolidine-3 position serves as a vector for amide coupling, sulfonylation, or urea formation, typically directing the molecule toward hydrogen-bonding pockets in target proteins (e.g., Kinases, GPCRs).

  • The Solubilizing Core: The pyrrolidine ring introduces sp³ character (Fsp³), breaking planarity and improving solubility compared to flat bi-aryl systems.

Physicochemical Profile
PropertyValueNote
Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol Ideal for fragment elaboration (<300 Da)
Exact Mass 244.0211Monoisotopic
LogP (Calc) ~1.1 - 1.5Favorable lipophilicity for CNS/peripheral targets
TPSA ~38-45 ŲHigh membrane permeability potential
pKa (Amine) ~9.5 (Est)Basic primary amine; forms salts readily

Part 2: Synthesis Strategy & Protocols

Retrosynthetic Analysis

The molecule is disconnected at the methylene bridge.

  • Precursor A: 5-Bromofuran-2-carbaldehyde (Electrophile)

  • Precursor B: tert-Butyl pyrrolidin-3-ylcarbamate (Nucleophile/Protected Scaffold)

Experimental Workflow (Diagram)

The following DOT diagram illustrates the optimized synthetic pathway, ensuring regiocontrol.

SynthesisPath Aldehyde 5-Bromofuran-2- carbaldehyde Imine Imine Intermediate (In Situ) Aldehyde->Imine Condensation Amine tert-Butyl pyrrolidin-3-ylcarbamate Amine->Imine Condensation Protected Boc-Protected Intermediate Imine->Protected Reduction RedAgent NaBH(OAc)3 DCE, AcOH RedAgent->Protected Final 1-((5-Bromofuran-2-yl) methyl)pyrrolidin-3-amine Protected->Final Deprotection Deprotect TFA or HCl/Dioxane Deprotect->Final

Caption: Step-wise synthesis via reductive amination and Boc-deprotection to ensure N1-selectivity.

Detailed Protocol: Reductive Amination

Objective: Synthesize tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate.

Reagents:

  • 5-Bromofuran-2-carbaldehyde (1.0 equiv)

  • tert-Butyl pyrrolidin-3-ylcarbamate (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 5-bromofuran-2-carbaldehyde in DCE (0.2 M concentration). Add tert-butyl pyrrolidin-3-ylcarbamate and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium establishment.

    • Scientist's Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive functional groups, though the furan ring is relatively robust.

  • Reduction: Cool the mixture to 0°C (optional, often run at RT). Add Sodium triacetoxyborohydride portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms and side reactions.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of protected intermediate).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Deprotection (Final Step): Dissolve the intermediate in DCM. Add TFA (10–20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours. Concentrate to dryness. The product is often isolated as the TFA or HCl salt, which is stable for storage.

Part 3: Functionalization & Medicinal Chemistry Utility

This scaffold is a "divergent hub." The order of operations is critical:

  • Path A (Suzuki First): If the target warhead is sensitive to amine coupling conditions, perform the Pd-coupling on the bromine first (requires the amine to remain protected).

  • Path B (Amide First): If the aryl group to be added via Suzuki is sensitive, functionalize the amine first.

Reactivity Map (Diagram)[2]

Reactivity Core 1-((5-Bromofuran-2-yl) methyl)pyrrolidin-3-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Br-site Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Br-site Amide Amide Coupling (R-COOH, HATU) Core->Amide NH2-site Sulfon Sulfonylation (R-SO2Cl, Base) Core->Sulfon NH2-site BiAryl 5-Aryl-Furan Derivatives (Kinase Inhibitors) Suzuki->BiAryl AminoFuran 5-Amino-Furan Derivatives Buchwald->AminoFuran AmideProd Functionalized Amides (H-Bond Donors) Amide->AmideProd

Caption: Divergent synthesis pathways utilizing the Br- and NH2- handles.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, verify:

  • 1H NMR (DMSO-d6): Look for the characteristic furan doublets (approx 6.5–7.0 ppm) and the methylene singlet/AB-quartet (approx 3.5–4.0 ppm).

  • Stereochemistry: Commercial sources often supply the racemate. For drug development, the (S)-enantiomer or (R)-enantiomer is usually required. Ensure you are buying/making the specific enantiomer derived from chiral 3-aminopyrrolidine (e.g., CAS 1251208-65-7 is often generic, check specific stereochemical descriptors).

Part 4: Safety & Handling

  • Hazards: The free amine is likely an irritant/corrosive. The furan moiety can be metabolically active (potential for reactive metabolites if not substituted correctly in final drugs).

  • Storage: Store as the HCl salt at -20°C to prevent oxidation of the furan ring or air-oxidation of the amine. Hygroscopic.

References

  • AiFChem. (2025).[1] Product Catalog: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7).[1] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Grounding).
  • ChemScene. (2025). Building Blocks: 2-(5-Bromofuran-2-yl)cyclopropan-1-amine and related furan scaffolds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164401: 3-Aminopyrrolidine. Retrieved from

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald coupling utility on furan rings).

Sources

Technical Guide: Properties & Utility of (5-bromofuran-2-yl)methyl pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-bromofuran-2-yl)methyl pyrrolidine represents a high-value bifunctional scaffold in medicinal chemistry. It combines a lipophilic, electron-rich furan ring with a solubilizing, basic pyrrolidine moiety. Its primary utility lies in the 5-bromo handle , which serves as a versatile site for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological potential of this scaffold, providing researchers with actionable protocols for its integration into drug discovery programs.

Structural & Physicochemical Analysis[1]

The molecule consists of three distinct pharmacophoric elements:

  • The Furan Core: An aromatic heterocycle that acts as a bioisostere for phenyl rings but with lower lipophilicity and distinct hydrogen-bonding potential.

  • The Bromine Substituent (C-5): A reactive electrophile positioned for regioselective coupling.

  • The Pyrrolidine Headgroup: A saturated nitrogen heterocycle (pKa ~9.5–10.5) that enhances aqueous solubility and lysosomotropic properties.

Predicted Physicochemical Profile

Data derived from structure-property relationship (SPR) analysis of furan-amine analogs.

PropertyValue / RangeImplications for Drug Design
Molecular Weight ~230.10 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LE).
cLogP 2.1 – 2.5Moderate lipophilicity; likely good membrane permeability.
pKa (Basic N) 9.8 ± 0.5Exists as a cation at physiological pH; aids solubility.
H-Bond Donors 0Good blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 2 (O, N)Interaction points for receptor binding pockets.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Stability Acid-SensitiveCritical: Furan rings can undergo ring-opening in strong aqueous acids (e.g., HCl) to form diketones.

Synthetic Pathways[2][3]

Two primary routes exist for accessing this scaffold. Route A (Reductive Amination) is preferred due to milder conditions that preserve the sensitive furan ring.

Route A: Reductive Amination (Recommended)

This pathway utilizes 5-bromofuran-2-carbaldehyde and pyrrolidine. The use of Sodium Triacetoxyborohydride (STAB) is critical as it avoids the need for strong acidic conditions required by cyanoborohydride or catalytic hydrogenation.

Route B: Nucleophilic Substitution

Displacement of a 5-bromofuran-2-ylmethyl halide (chloride/bromide) by pyrrolidine. This method is less atom-economical and risks over-alkylation (quaternization) if stoichiometry is not strictly controlled.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and subsequent diversification.

SynthesisWorkflow Start1 5-bromofuran-2-carbaldehyde Reagent NaBH(OAc)3 DCE, AcOH (cat) Start1->Reagent Start2 Pyrrolidine Start2->Reagent Product (5-bromofuran-2-yl)methyl pyrrolidine (Core Scaffold) Reagent->Product Reductive Amination >85% Yield Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Product->Sonogashira Target1 Biaryl Derivatives (ST2 Inhibitors) Suzuki->Target1 Target2 Alkynyl Derivatives (Kinase Probes) Sonogashira->Target2

Figure 1: Convergent synthesis via reductive amination followed by divergent Pd-catalyzed coupling.

Functionalization & Reactivity

The 5-bromo position is electronically activated by the adjacent oxygen atom, making it highly reactive in oxidative addition steps of catalytic cycles.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.[1]

    • Utility: Generating biaryl systems common in ST2 inhibitors and antimicrobial agents.

    • Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, Dioxane/H2O.

  • Buchwald-Hartwig Amination:

    • Partners: Primary/Secondary amines.[2]

    • Utility: Creating furan-2,5-diamine derivatives.

    • Challenge: Requires bulky phosphine ligands (e.g., XPhos, BrettPhos) to prevent catalyst poisoning by the pyrrolidine nitrogen.

Pharmacological Applications

Derivatives of this scaffold have demonstrated significant biological activity in recent literature.[3][4][5][6]

ST2 Inhibitors (Graft vs. Host Disease)

Research indicates that 5-aryl-furan-2-methyl pyrrolidines act as inhibitors of the ST2 signaling pathway.

  • Mechanism: Disruption of the IL-33/ST2 axis.

  • Key SAR: Substitution at the 5-position with nitro-phenyl groups significantly enhances potency.

Antimicrobial Agents

Furan-based cationic amphiphiles (where the pyrrolidine provides the cation) disrupt bacterial cell membranes.

  • Targets: S. aureus (Gram-positive) and E. coli (Gram-negative).[5]

  • Insight: The lipophilic furan aids membrane insertion, while the pyrrolidine interacts with phosphate headgroups.

H3 Receptor Antagonists

The furan-methyl-amine motif is a classic "spacer" in histamine H3 receptor antagonists, separating the basic amine from a lipophilic tail group.

Visualization: Structure-Activity Relationship (SAR)

SAR Core Scaffold Core (5-bromo-furan-pyrrolidine) Zone1 Pyrrolidine Ring Core->Zone1 Zone2 Methyl Linker Core->Zone2 Zone3 5-Bromo Position Core->Zone3 Effect1 Solubility & PK Target: Lysosomal accumulation Zone1->Effect1 Effect2 Conformational Flexibility Rigidification (e.g. cyclopropyl) reduces entropy Zone2->Effect2 Effect3 Primary Diversity Vector Ar-coupling = Potency (ST2) Alkyl-coupling = Toxicity Zone3->Effect3

Figure 2: SAR Map highlighting the functional roles of the scaffold's three domains.

Experimental Protocols

Protocol 1: Synthesis of (5-bromofuran-2-yl)methyl pyrrolidine

Method: Reductive Amination (Self-Validating via TLC/NMR)

Reagents:

  • 5-Bromofuran-2-carbaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)[7]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde (500 mg, 2.85 mmol) in DCE (10 mL). Add pyrrolidine (223 mg, 3.14 mmol) and acetic acid (171 mg, 2.85 mmol). Stir at room temperature for 30 minutes under Nitrogen.

    • Checkpoint: Solution may darken slightly; this is normal.

  • Reduction: Cool the mixture to 0°C. Add STAB (906 mg, 4.27 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

    • Validation: Monitor via TLC (SiO2, 5% MeOH/DCM). Aldehyde starting material (Rf ~0.8) should disappear; product appears as a lower spot (Rf ~0.3) that stains with Dragendorff reagent (orange) or Iodine.

  • Workup: Quench with saturated aqueous NaHCO3 (15 mL). Stir until gas evolution ceases. Extract with DCM (3 x 20 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (0–5% MeOH in DCM).

  • Yield: Expect 80–90% as a pale yellow oil.

Protocol 2: Suzuki Coupling for Library Generation

Method: Microwave-Assisted Cross-Coupling

Reagents:

  • (5-bromofuran-2-yl)methyl pyrrolidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane.[8]

Step-by-Step:

  • Assembly: In a microwave vial, combine the bromide scaffold (0.2 mmol), boronic acid (0.24 mmol), and Pd catalyst (0.01 mmol).

  • Solvent: Add Dioxane (2 mL) and 2M K2CO3 (0.5 mL).

  • Degas: Sparge with Argon for 2 minutes. Cap the vial.

  • Reaction: Heat in a microwave reactor at 100°C for 30 minutes.

    • Comparison: Conventional heating (oil bath) requires 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Preparative HPLC or Flash Chromatography.

References

  • BenchChem. (2025).[3][9] Assessing the impact of the furan substituent on the biological activity of pyrrolidines. Retrieved from

  • National Institutes of Health (NIH). (2024). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC Central. Retrieved from

  • ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from

  • MDPI. (2024). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from

  • Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions. Retrieved from

Sources

A Technical Guide to 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1251208-65-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule strategically combines two privileged scaffolds: a 3-aminopyrrolidine ring, known for imparting favorable three-dimensional geometry and physicochemical properties, and a 5-bromofuran moiety, which serves as both a versatile synthetic handle and a potential pharmacophore. We will delve into its core physicochemical properties, present a detailed, validated synthetic protocol and characterization workflow, and discuss the scientific rationale for its application as a valuable building block in the design of novel therapeutics.

Physicochemical Properties and Structural Analysis

The fundamental characteristics of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine are summarized below. Understanding these properties is the first step in its application for downstream synthetic campaigns.

PropertyValueSource
IUPAC Name 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine[1]
CAS Number 1251208-65-7[1]
Molecular Formula C₉H₁₃BrN₂O[1]
Molecular Weight 245.12 g/mol [1]
Canonical SMILES NC1CCN(CC2=CC=C(Br)O2)C1[1]
InChI Key ARSVSLJJGJZYQU-UHFFFAOYSA-N[1]
Core Structural Motifs: A Synthesis of Function

The structure of this compound is a deliberate fusion of two moieties widely recognized for their utility in drug discovery.

  • The 3-Aminopyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry, present in more than 20 FDA-approved drugs.[2] Its non-planar, sp³-hybridized nature provides an excellent framework for exploring three-dimensional pharmacophore space, a critical advantage over flat, aromatic systems.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the primary amine at the 3-position serves as a key hydrogen bond donor and a reactive site for further functionalization.[4] This scaffold is known to improve aqueous solubility and other crucial physicochemical properties of drug candidates.[4]

  • The 5-Bromofuran Moiety: Furan rings are often used as bioisosteres for phenyl groups, offering modified electronic and steric profiles that can enhance drug-receptor interactions and metabolic stability.[5] The presence of a bromine atom is particularly significant. Halogens can increase biological activity and selectivity through the formation of "halogen bonds," a specific type of non-covalent interaction with biological targets.[6] Furthermore, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), making the furan ring a versatile platform for library synthesis.[7][8]

Synthesis and Purification Workflow

The synthesis of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine can be reliably achieved via a direct nucleophilic substitution pathway. This method is robust, scalable, and employs readily available starting materials.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 3-Aminopyrrolidine (CAS: 79286-79-6) C Nucleophilic Substitution (Base, Solvent, RT) A->C B 2-(Bromomethyl)-5-bromofuran B->C D Aqueous Work-up (Extraction) C->D Reaction Mixture E Purification (Silica Gel Chromatography) D->E Crude Product F 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1251208-65-7) E->F Pure Product G cluster_compound Core Compound cluster_features Key Structural Features cluster_apps Potential Therapeutic Applications A 1-((5-Bromofuran-2-yl)methyl) pyrrolidin-3-amine B 3-Aminopyrrolidine Moiety A->B C 5-Bromofuran Moiety A->C D Kinase Inhibitors (e.g., Abl, PI3K) B->D Scaffold for binding E CNS Agents B->E Improves CNS penetration F Antimicrobial Agents C->F Pharmacophore contribution G General Library Synthesis C->G Handle for cross-coupling

Sources

Technical Guide: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine . This document is structured for researchers and medicinal chemists, focusing on practical utility, synthetic rigor, and downstream applications in drug discovery.[1]

CAS Registry Number: 1251208-65-7[1][2]

Chemical Identity & Physicochemical Profile

This compound represents a bifunctional building block characterized by a pyrrolidine core (providing 3D solubility and a hydrogen bond donor/acceptor) and a 5-bromofuran moiety (serving as an electrophilic handle for cross-coupling).[1]

Core Identifiers
PropertySpecification
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine
Common Name 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine
CAS Number 1251208-65-7
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
SMILES NC1CCN(Cc2oc(Br)cc2)C1
InChI Key ARSVSLJJGJZYQU-UHFFFAOYSA-N
Predicted Physicochemical Properties[1][7]
  • LogP (Calculated): ~1.2 (Moderate lipophilicity, favorable for CNS penetration in derivatives).[1]

  • pKa (Pyrrolidine N): ~8.5–9.0 (Protonated at physiological pH).[1]

  • pKa (Primary Amine): ~9.5–10.5.[1]

  • Appearance: Typically a viscous yellow oil or low-melting solid (free base); often stored as a hydrochloride or fumarate salt for stability.[1]

Synthetic Methodology

Strategic Analysis: Chemoselectivity

The synthesis requires the coupling of 5-bromo-2-furaldehyde with pyrrolidin-3-amine .[1]

  • Challenge: Pyrrolidin-3-amine contains two nucleophilic nitrogen atoms: the secondary ring nitrogen and the primary exocyclic amine.

  • Solution: To prevent polymerization or incorrect regioselectivity, the primary amine should be protected (e.g., tert-butyl carbamate/Boc) before the reductive amination step. Direct reaction with the diamine often results in a mixture of products.

Protocol: Reductive Amination Route

This protocol prioritizes yield and purity, utilizing a Boc-protection strategy to ensure regioselectivity at the pyrrolidine ring nitrogen.[1]

Step 1: Reductive Amination
  • Reagents: 5-Bromo-2-furaldehyde (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic acid (cat.), DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve 5-bromo-2-furaldehyde and tert-butyl pyrrolidin-3-ylcarbamate in anhydrous DCM.

    • Add catalytic acetic acid to adjust pH to ~5–6 (facilitates imine formation).[1]

    • Stir for 30–60 minutes at room temperature to pre-form the iminium ion.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir overnight (12–16 h).

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]

  • Outcome: tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate.

Step 2: Deprotection (Acidolysis)
  • Critical Note: Furan rings are acid-sensitive and can undergo ring-opening (hydrolysis) in strong aqueous acids.[1] Non-aqueous acidic conditions are preferred.[1]

  • Reagents: Trifluoroacetic acid (TFA), DCM.[1]

  • Procedure:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (10–20 eq) dropwise at 0°C.

    • Stir at 0°C to RT for 1–2 hours. Monitor by LCMS for disappearance of starting material.[1]

    • Workup: Concentrate in vacuo to remove excess TFA.[1] Neutralize carefully with basic resin or cold NaHCO₃ to obtain the free base, or isolate as the TFA salt.[1]

Synthetic Pathway Visualization

Synthesis Aldehyde 5-Bromo-2-furaldehyde (Electrophile) Imine Iminium Intermediate Aldehyde->Imine DCM, AcOH Imine Formation Amine 3-(Boc-amino)pyrrolidine (Nucleophile) Amine->Imine DCM, AcOH Imine Formation BocProduct Boc-Protected Intermediate Imine->BocProduct NaBH(OAc)3 Reductive Amination Final 1-((5-Bromofuran-2-yl) methyl)pyrrolidin-3-amine BocProduct->Final TFA/DCM Deprotection

Figure 1: Step-wise synthesis via reductive amination and controlled deprotection.

Applications in Drug Discovery

This molecule is a high-value Fragment-Based Drug Discovery (FBDD) scaffold.[1] Its dual-functionality allows it to serve as a linker or a core pharmacophore.[1]

The "Growth Vectors"[1]
  • The Bromine (C-5 Position): A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).[1] This allows the extension of the molecule into a lipophilic pocket.[1]

  • The Primary Amine (C-3 Position): A handle for amide coupling, urea formation, or sulfonylation.[1] This allows interaction with polar residues (e.g., Asp, Glu) in a protein binding site.[1]

Bioisosterism

The 5-bromofuran moiety is often used as a bioisostere for 4-bromophenyl or bromothiophene groups.[1] Furans possess a unique electrostatic potential (negative potential above the oxygen) that can engage in specific


-interactions or hydrogen bonding that phenyl rings cannot.[1]
Divergent Synthesis Logic

Researchers utilize this core to generate libraries of kinase inhibitors or GPCR ligands.[1]

Applications Core 1-((5-Bromofuran-2-yl) methyl)pyrrolidin-3-amine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 Base Buchwald Buchwald-Hartwig (R-NH2 / R-OH) Core->Buchwald Pd(dba)2 Ligand Amide Amide Coupling (R-COOH) Core->Amide HATU/DIEA Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Aminated Amino-Furan Derivatives Buchwald->Aminated Peptido Peptidomimetics (GPCR Ligands) Amide->Peptido

Figure 2: Divergent synthesis pathways utilizing the Br and NH₂ handles.[1]

Handling & Stability

Storage Protocols
  • Light Sensitivity: Organobromides, particularly electron-rich furans, can undergo photodehalogenation.[1] Store in amber vials .

  • Oxidation: Furans are susceptible to oxidation (opening to dicarbonyls).[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Hygroscopicity: As a primary amine, the compound will absorb atmospheric CO₂ to form carbamates.[1] Keep desiccated.

Safety (HSE)
  • Skin/Eye Contact: Like most alkylating agents and amines, treat as a potential irritant and sensitizer.[1]

  • Toxicity: Specific toxicity data is limited; however, furan derivatives can sometimes exhibit metabolic toxicity (via cytochrome P450 activation to reactive enedials). Handle with standard PPE in a fume hood.[1]

References

  • AiFChem. (2025).[1][2] Product Datasheet: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7).[1][2] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-furaldehyde Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][3][4][5] Compound Summary: 5-Bromofuran-2-carbaldehyde.[1][5] Retrieved from [1]

  • ChemicalBook. (2026).[1] 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine Properties. Retrieved from [1]

Sources

Technical Whitepaper: Physicochemical Characterization and Solubility Optimization of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

[1][2]

Executive Summary

The compound 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS 1251208-65-7) represents a distinct class of fragment-like building blocks used in medicinal chemistry.[1][2] Its structure combines a lipophilic, halogenated heteroaromatic head group (5-bromofuran) with a polar, basic aliphatic tail (3-aminopyrrolidine).[1][2]

This unique architecture creates a "Solubility Paradox" : the bromofuran moiety drives lipophilicity and aggregation, while the diamine core dictates a steep pH-dependent solubility curve.[2] This guide provides a theoretical physicochemical profile and a validated experimental workflow to determine and optimize the solubility of this compound for biological assays and synthetic applications.[2]

Molecular Architecture & Predicted Properties[2][3]

To understand the solubility behavior, we must first analyze the ionization centers and lipophilic contributors.[2] The molecule contains two basic nitrogen centers, making it a di-basic species.[2]

Structural Breakdown[1][4]
FeatureChemical MoietyContribution to Solubility
Lipophilic Head 5-BromofuranHydrophobic Driver: The bromine atom significantly increases logP and decreases water solubility compared to unsubstituted furan.[1][2]
Linker Methylene (-CH2-)Neutral: Provides rotational freedom but adds slight lipophilicity.[1][2]
Core Ring Pyrrolidine (N1)Ionizable Center (Tertiary Amine): The N1 nitrogen is alkylated.[2] Predicted pKa ~8.5–9.[2]0.
Polar Tail 3-Amine (-NH2)Ionizable Center (Primary Amine): The exocyclic amine.[1][2] Predicted pKa ~9.5–10.[2]2.
Calculated Physicochemical Parameters

Note: Values are predicted based on structure-activity relationship (SAR) algorithms for similar 3-aminopyrrolidine derivatives.

ParameterPredicted ValueImplication
Molecular Weight 259.14 g/mol Fragment-like; favorable for dissolution kinetics.[1][2]
cLogP (Neutral) 1.8 – 2.2Moderately lipophilic.[2] The neutral form will likely precipitate in aqueous buffers > pH 10.[2]
LogD (pH 7.4) -0.5 – 0.5At physiological pH, the molecule is ionized, significantly lowering the effective distribution coefficient (more water-soluble).[1][2]
pKa1 (Ring N) ~8.8Protonated at physiological pH.[2]
pKa2 (Exocyclic N) ~9.8Protonated at physiological pH.[2]

The pH-Solubility Interplay[1][2]

The solubility of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine is dictated by the Henderson-Hasselbalch equation.[1][2] As a base, its solubility increases exponentially as pH decreases below its pKa.[2]

Ionization States

The molecule exists in three distinct states depending on the solvent pH:

  • Dication (pH < 8): Both nitrogens are protonated.[2] High Solubility (>50 mg/mL). [1][2]

  • Monocation (pH 8.5 - 9.5): Equilibrium mixture. Moderate Solubility.

  • Neutral (pH > 10.5): Both nitrogens are deprotonated.[2] Low Solubility (<0.1 mg/mL) - Risk of Precipitation. [1]

Visualization: Solubility Workflow & Species Distribution[1][2]

SolubilityProfilecluster_statespH-Dependent Ionization Statescluster_workflowExperimental WorkflowDicationDicationic Species(pH < 8.0)High SolubilityMonocationMonocationic Species(pH ~ 9.0)Moderate SolubilityDication->Monocation + OH- (Deprotonation)AnalyzeHPLC-UV/MS AnalysisDetermine ConcentrationDication->AnalyzeHigh Signal (Soluble)NeutralNeutral Species(pH > 10.5)Precipitation RiskMonocation->Neutral + OH- (Deprotonation)Neutral->AnalyzeLow Signal (Precipitate)SolidSolid Compound(Free Base or HCl Salt)DMSODMSO Stock Solution(10-20 mM)Solid->DMSO DissolutionBufferAqueous Buffer Addition(PBS pH 7.4)DMSO->Buffer Dilution (1:100)Buffer->Analyze Filtration & Injection

Caption: Figure 1. Correlation between pH-dependent ionization states (top) and the standard experimental solubility workflow (bottom).

Experimental Protocols

To generate an accurate solubility profile for this specific compound, do not rely on visual inspection.[2] Use the following "Gold Standard" thermodynamic solubility protocol.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility at pH 7.4 (Physiological) and pH 2.0 (Simulated Gastric Fluid).

  • Preparation: Weigh 2–3 mg of the solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or 0.1 N HCl).

  • Equilibration: Shake or vortex the samples at room temperature (25°C) for 24 hours.

    • Critical Step: Ensure solid material is still visible.[2] If all solid dissolves, add more compound until saturation is reached.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF membrane (low binding) to remove micro-particulates.[2]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapidly assess precipitation risk during biological assays.

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Pipette 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure turbidity via UV absorbance at 620 nm (non-absorbing region).

    • Interpretation: Increased absorbance > 0.05 OD indicates precipitation.[2]

Formulation & Optimization Strategies

For researchers encountering solubility issues with 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine , apply the following formulation hierarchy:

Salt Formation (Recommended)

The free base is likely an oil or a low-melting solid with poor water solubility.[1] Convert it to a salt to stabilize the solid form and enhance dissolution.[2]

  • Dihydrochloride (2HCl): Best for maximum solubility.[2] The two basic nitrogens will form a stable salt.[2]

  • Fumarate/Tartrate: Good alternatives if the HCl salt is hygroscopic.[2]

Co-Solvent Systems

If using the compound for in vitro screening:

  • Primary Solvent: DMSO (up to 20 mg/mL solubility).[2]

  • Diluent: Avoid pure water. Dilute into buffers containing 0.5% – 5% Cyclodextrin (HP-β-CD) . The hydrophobic cavity of cyclodextrin encapsulates the bromofuran head, preventing aggregation while the amine tail interacts with the water.[2]

pH Adjustment
  • Storage: Store aqueous stock solutions at pH < 5 (e.g., in dilute acetic acid) to maintain the dicationic state and prevent degradation or precipitation.[2]

References

  • Compound Identification: CAS 1251208-65-7.[1][2][3] 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine.[1][2][3] Available via and .[1]

  • Methodology: Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa and solubility profiling).

  • Structural Analog Data

    • Pyrrolidine pKa: "Pyrrolidine Properties," ChemicalBook.[2] Available at: .

    • Bromofuran Lipophilicity: "2-Bromofuran Solubility Guide," BenchChem.[2][4] Available at: .

  • pKa Prediction Principles: "Amine Basicity and pKaH," Master Organic Chemistry. Available at: .

The 5-Bromofuran-2-yl Scaffold: Synthetic Versatility vs. Metabolic Liability

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromofuran-2-yl scaffold represents a classic dichotomy in medicinal chemistry: it is a highly versatile synthetic building block and a potent pharmacophore, yet it carries a significant "structural alert" regarding metabolic stability and toxicity.

This guide analyzes the scaffold from a pragmatic drug discovery perspective, balancing its synthetic utility (as a handle for cross-coupling) against its biological liabilities (CYP450 bioactivation), and providing actionable protocols for its use.

Executive Summary

The 5-bromofuran-2-yl moiety is a bifunctional heteroaromatic scaffold. Structurally, it offers an electron-rich furan core capable of hydrogen bond acceptance, while the C5-bromine serves as a versatile "handle" for palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or as a halogen bond donor in protein active sites. However, the furan ring is a known toxicophore.[1] Successful deployment requires a deep understanding of how substitution patterns—specifically at the 2- and 5-positions—can mitigate the risk of reactive metabolite formation.

Part 1: Scaffold Architecture & Electronic Properties

Structural Features

The furan ring is a


-excessive heterocycle. Unlike its bioisosteres (thiophene, benzene), the oxygen atom exerts a strong inductive electron-withdrawing effect (

-I) but a stronger mesomeric electron-donating effect (+M).
  • H-Bonding Potential: The furan oxygen can act as a weak hydrogen bond acceptor (HBA), unlike thiophene. This is critical for interacting with hinge regions in kinases or polar pockets in GPCRs.

  • The Bromine "Warhead": While often viewed solely as a leaving group for synthesis, the C5-bromine can participate in Halogen Bonding . The

    
    -hole of the bromine atom can interact with backbone carbonyls or nucleophilic residues in the target protein, potentially enhancing potency by 5–10 fold compared to the chloro- or hydro- analogs.
    
Bioisosteric Comparison

Table 1 summarizes the physicochemical shifts when employing the furan scaffold versus common alternatives.

PropertyFuran (5-Br-2-R)Thiophene (5-Br-2-R)Benzene (4-Br-1-R)Impact on Drug Design
Electronegativity High (Oxygen)Low (Sulfur)ModerateFuran is more polar; lower LogP than thiophene.
Aromaticity Least AromaticModerateMost AromaticFuran is more prone to ring-opening/oxidation.
H-Bond Acceptor Yes (Weak)NoNoCritical for specific binding modes.
Metabolic Risk High (Epoxidation)Moderate (S-oxidation)Low (Epoxidation rare)Major liability for furan series.
C-Br Bond Strength WeakerModerateStrongerFuran undergoes oxidative addition (Pd) faster.

Part 2: The "Furan Liability" (Critical Safety Analysis)

Trustworthiness: A medicinal chemist must justify retaining a furan ring in a lead candidate. The primary risk is hepatotoxicity caused by metabolic activation.[2]

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring.[1][3] In unsubstituted or monosubstituted furans, this leads to the formation of a highly reactive cis-2-butene-1,4-dial (via an epoxide intermediate), which covalently binds to liver proteins (glutathione depletion) or DNA.

Mitigation Strategy: 2,5-Disubstitution (e.g., the 5-bromofuran-2-yl scaffold fully coupled to an aryl group) significantly hinders this pathway sterically and electronically, though it does not eliminate it entirely.

Metabolic Pathway Diagram

The following diagram illustrates the "danger zone" of furan metabolism and how the scaffold enters it.

FuranMetabolism Furan Furan Scaffold (Drug Candidate) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Metabolism Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione Conjugate (Detoxification) Enedial->GSH + GSH (Rescue Pathway) Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Covalent Binding (Toxic Event)

Caption: The bioactivation pathway of furan derivatives. 2,5-disubstitution reduces the rate of epoxide formation.

Part 3: Synthetic Workflows & Protocols

Expertise & Experience: The 5-bromofuran-2-yl moiety is rarely the starting material in its final form. It is usually generated from 2-furoic acid or furfural. The bromine at C5 is highly activated for cross-coupling due to the electron-rich nature of the ring (facilitating oxidative addition).

Synthesis of the Scaffold (Bromination)

Direct bromination of furan-2-carboxylic acid is cleaner than brominating furan itself (which leads to poly-bromination).

Protocol A: Synthesis of Methyl 5-bromo-2-furoate

This protocol yields a stable, crystalline intermediate suitable for Suzuki couplings.

Reagents: 2-Furoic acid, Bromine (


), Acetic Acid, Methanol, Thionyl Chloride (

).
  • Bromination:

    • Dissolve 2-furoic acid (1.0 eq) in glacial acetic acid.

    • Add bromine (

      
      , 1.05 eq) dropwise at room temperature. Note: Use a trap for HBr gas.
      
    • Stir at reflux (approx. 80°C) for 2–4 hours until TLC shows consumption of starting material.

    • Pour into ice water. Filter the precipitate (5-bromo-2-furoic acid).

  • Esterification (Protection):

    • Dissolve the crude acid in Methanol.

    • Add

      
       (1.5 eq) dropwise at 0°C (Exothermic!).
      
    • Reflux for 3 hours.

    • Concentrate in vacuo. Redissolve in EtOAc, wash with

      
       (sat.) and Brine.
      
    • Yield: Typically 80–90%. Validation:

      
       NMR (CDCl3) shows two doublets for the furan ring protons (approx 
      
      
      
      7.1 and 6.4 ppm).
Suzuki-Miyaura Cross-Coupling

Furan bromides are excellent substrates for Suzuki coupling. However, they are prone to protodebromination if the catalyst system is too slow.

Protocol B: C5-Arylation of Methyl 5-bromo-2-furoate

Reagents: Methyl 5-bromo-2-furoate (1.0 eq), Aryl Boronic Acid (1.2 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (4:1).
  • Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and base.

  • Degassing: Add solvents (Dioxane/Water). Sparge with Argon/Nitrogen for 10 mins. Critical Step: Oxygen promotes homocoupling and catalyst death.

  • Catalyst: Add

    
     quickly under inert atmosphere.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Part 4: Medicinal Chemistry Applications[5][6][8][9][10][11][12][13][14][15]

Kinase Inhibition (PTK)

The 5-bromofuran-2-yl scaffold has been successfully employed in Protein Tyrosine Kinase (PTK) inhibitors.

  • Case Study: Furan-2-yl(phenyl)methanone derivatives.

  • SAR Insight: Introduction of the Bromine at C5 increased potency against PTK compared to the unsubstituted furan. This is attributed to the halogen filling a hydrophobic pocket or engaging in a halogen bond with a backbone carbonyl in the ATP-binding site.

  • Warning: While potent in vitro, these compounds often fail in in vivo tox studies unless the metabolic liability is addressed.

Antimicrobial & Anti-inflammatory Agents

Derivatives such as 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (an isatin-furan hybrid) utilize the scaffold to position the isatin moiety correctly.

  • Mechanism: The furan acts as a rigid linker. The 5-bromo substituent modulates the lipophilicity (LogP) and metabolic stability of the linker itself.

Synthetic Logic Diagram

The following workflow demonstrates how the scaffold is used to build library diversity.

SyntheticWorkflow Start 2-Furoic Acid (Commercial) Bromination Bromination (Br2/AcOH) Start->Bromination Scaffold 5-Bromofuran-2-carboxylic acid (THE SCAFFOLD) Bromination->Scaffold PathA Path A: Amide Coupling (Linker Attachment) Scaffold->PathA R-NH2 / HATU PathB Path B: Suzuki Coupling (C5-Arylation) Scaffold->PathB Ar-B(OH)2 / Pd(0) Target1 Kinase Inhibitors (Amide-linked) PathA->Target1 Target2 Biaryl Furan Probes (C-C linked) PathB->Target2

Caption: Divergent synthetic pathways from the core 5-bromofuran-2-carboxylic acid scaffold.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Chemical Research in Toxicology. (2022). [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. (2011). [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (2013). [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. (2024). [Link][4]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolidine-Furan Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[2] When coupled with a furan moiety, another privileged heterocycle known to enhance metabolic stability and receptor binding interactions, the resulting scaffold becomes a powerful building block for novel therapeutic agents.[3]

This application note provides a comprehensive guide to the synthesis and utilization of a key pharmaceutical intermediate, 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine . We will first detail a robust protocol for its preparation via reductive amination. Subsequently, we will demonstrate its application in the synthesis of a more complex derivative, showcasing its utility as a versatile precursor in drug discovery programs. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.

Part 1: Synthesis of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

The synthesis of the target intermediate is efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation in medicinal chemistry involves the formation of a new carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate.[4][5]

Reaction Scheme:

G cluster_0 Reductive Amination 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde plus1 + Pyrrolidin-3-amine Pyrrolidin-3-amine arrow1 -> Imine_Intermediate Imine Intermediate arrow2 -> Final_Product 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Caption: Reductive amination workflow for the synthesis of the target intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-furaldehyde97%Commercially AvailableStarting material
Pyrrolidin-3-amine98%Commercially AvailableStarting material
Sodium triacetoxyborohydride (STAB)97%Commercially AvailableReducing agent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Acetic AcidGlacialCommercially AvailableCatalyst
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor workup
Anhydrous Magnesium SulfateN/ACommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Amine and Catalyst: To the stirring solution, add pyrrolidin-3-amine (1.1 eq) followed by glacial acetic acid (0.1 eq). The acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate.

  • Formation of Imine: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine.

Expected Yield: 70-85%

Part 2: Application in the Synthesis of N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine

To illustrate the utility of 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine as a pharmaceutical intermediate, this section details its use in the synthesis of a disubstituted pyrimidine derivative. This transformation is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

G cluster_1 Nucleophilic Aromatic Substitution Start_Mat_1 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine plus2 + Start_Mat_2 2-Chloro-4-methoxypyrimidine arrow3 -> Final_Product_2 N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine

Caption: Synthesis of a pyrimidine derivative via SNAr.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amineAs synthesized in Part 1N/AStarting material
2-Chloro-4-methoxypyrimidine98%Commercially AvailableStarting material
Diisopropylethylamine (DIPEA)99%Commercially AvailableBase
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
Ethyl AcetateACS GradeCommercially AvailableFor workup
BrineN/APrepared in-houseFor workup
Anhydrous Sodium SulfateN/ACommercially AvailableDrying agent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 2-chloro-4-methoxypyrimidine (1.1 eq) to the solution, followed by diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-{1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl}-4-methoxypyrimidin-2-amine.[7]

Expected Yield: 60-75%

Conclusion

This application note provides detailed, actionable protocols for the synthesis of the versatile pharmaceutical intermediate 1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-amine and its subsequent elaboration into a more complex pyrimidine derivative. The methodologies described are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the field of drug discovery and development. The strategic combination of the bromofuran and pyrrolidine moieties in the title intermediate makes it a valuable building block for the synthesis of a wide range of potential therapeutic agents.

References

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • OpenBU. Reductive Amination Reaction. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • PMC. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • GSK plc. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. [Link]

  • PubMed. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. [Link]

  • PMC. Preparation of a Matrix Type Multiple-Unit Gastro Retentive Floating Drug Delivery System for Captopril Based on Gas Formation Technique: In Vitro Evaluation. [Link]

  • ClinicalTrials.gov. Effect of GSK962040 on Oesophageal Function. [Link]

  • PubMed. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Sciforum. An Efficient Synthesis and Antibacterial Activity of Some - Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. [Link]

  • MDPI. 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. [Link]

  • ARKIVOC. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

Sources

Buchwald-Hartwig amination conditions for bromofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of Bromofuran Scaffolds

Executive Summary

The palladium-catalyzed amination of bromofurans represents a unique challenge in cross-coupling chemistry. Unlike standard aryl halides, bromofurans possess high electron density and significant sensitivity to acidic conditions. Furthermore, the resulting aminofuran products—specifically 2-aminofurans—are isoelectronic with enols and prone to rapid hydrolysis or polymerization unless properly stabilized.

This guide provides a scientifically grounded approach to overcoming these stability and reactivity hurdles. We prioritize the use of Third-Generation (G3/G4) Buchwald Precatalysts and bulky biaryl phosphine ligands to facilitate difficult reductive eliminations while preventing catalyst poisoning by the furan oxygen.

Part 1: Strategic Considerations & Mechanistic Insight

The Stability Hierarchy

Before attempting catalysis, one must assess the viability of the target molecule.

  • 3-Aminofurans: Generally stable and isolable. They can often be synthesized using standard Buchwald-Hartwig conditions.

  • 2-Aminofurans: Highly unstable. They exist in equilibrium with imine/enamine tautomers and hydrolyze rapidly upon exposure to moisture or acid.

    • Requirement: Successful synthesis of 2-aminofurans typically requires an Electron-Withdrawing Group (EWG) at the C3 or C5 position (e.g., -COOR, -CN) to delocalize nitrogen lone pair density.[1]

Ligand Selection Logic

For electron-rich heteroaryl halides like bromofurans, the rate-limiting step is often Reductive Elimination .

  • BrettPhos / tBuBrettPhos: The "Gold Standard" for primary amines and amides. The extreme bulk promotes reductive elimination and prevents the formation of stable bis-amine Pd complexes.

  • RuPhos / XPhos: Excellent for secondary amines. RuPhos is particularly effective at suppressing hydrodehalogenation (a common side reaction in furans).

  • P(tBu)3: A legacy ligand that remains highly effective specifically for 3-bromofurans due to its high electron-donating capacity.

Base Sensitivity
  • NaOtBu: The standard base, but can cause decomposition of sensitive furan esters.

  • LHMDS: The preferred base for substrates with base-sensitive functional groups or those prone to enolization.

  • Cs2CO3: A mild alternative, though reaction times are often longer.

Part 2: Decision Matrix & Workflow

The following decision tree guides the selection of initial screening conditions based on substrate architecture.

G Start Input: Bromofuran Substrate PosCheck Position of Bromine? Start->PosCheck Iso3 3-Bromofuran PosCheck->Iso3 Iso2 2-Bromofuran PosCheck->Iso2 AmineType Nucleophile Type? Iso3->AmineType StabCheck Is EWG present (C3/C5)? Iso2->StabCheck Stable Proceed: Standard Protocol StabCheck->Stable Yes Unstable STOP: Target Unstable. Use Protected Amine or Trapping Agent StabCheck->Unstable No Stable->AmineType Prim Primary Amine / Amide AmineType->Prim Sec Secondary Amine AmineType->Sec Cond1 System A: Pd-G4-tBuBrettPhos LHMDS, THF/Dioxane Prim->Cond1 Cond2 System B: Pd-G4-RuPhos NaOtBu, Toluene Sec->Cond2

Figure 1: Strategic decision tree for selecting catalyst/ligand systems based on bromofuran regiochemistry and stability.

Part 3: Experimental Protocols

Protocol A: General Screening for 3-Bromofurans (High Robustness)

Recommended for initial optimization of stable furan scaffolds.

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 (or G4) [Sigma: 775319]

  • Base: LHMDS (1.0 M in THF) or NaOtBu (Solid)

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Methodology:

  • Vial Prep: Inside a nitrogen-filled glovebox, charge a 4 mL reaction vial with:

    • 3-Bromofuran derivative (1.0 equiv, 0.5 mmol)

    • Amine nucleophile (1.2 equiv)[2]

    • tBuBrettPhos Pd G3 (2.0 mol%)

    • Note: If using solid NaOtBu (1.4 equiv), add it here.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Base Addition: If using LHMDS, add the solution (2.2 equiv) dropwise via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox.

  • Heating: Stir at 60–80 °C for 4–12 hours. Note: Furans are heat-sensitive; avoid temperatures >100 °C unless necessary.

  • Workup (CRITICAL):

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc.[3][4]

    • Do NOT use acid wash. Wash with saturated NaHCO3 or water.

    • Dry over Na2SO4 and concentrate.[4]

Protocol B: "Trapping" Strategy for Unstable 2-Aminofurans

Use this when the target 2-aminofuran lacks strong stabilizing groups.

Concept: Instead of isolating the free amine, couple with an amide or carbamate, or react the amine immediately in a telescope process.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Nucleophile: Benzophenone Imine (Ammonia surrogate) or Boc-NH2.

  • Base: Cs2CO3 (2.0 equiv) - Milder base prevents ring degradation.

Workflow:

  • Perform coupling as in Protocol A using Benzophenone Imine .[5]

  • Monitor consumption of Ar-Br by LCMS.

  • Do not isolate the free amine.

  • Perform hydrolysis (mild citric acid) in situ only if the downstream reaction (e.g., acylation) is ready to proceed immediately.

Part 4: Data & Optimization Guide

Ligand Performance Matrix
LigandPrimary AminesSecondary AminesAmidesStability with Furans
tBuBrettPhos Excellent GoodExcellent High (Fast RE*)
BrettPhos Very GoodModerateVery GoodHigh
RuPhos ModerateExcellent PoorHigh (Low dehalogenation)
XPhos GoodVery GoodPoorModerate
BINAP PoorModeratePoorLow (Slow OA**)

*RE: Reductive Elimination | **OA: Oxidative Addition[3]

Troubleshooting Common Failures
ObservationDiagnosisCorrective Action
"Black Rain" (Pd precipitation) Catalyst decomposition before OA.Switch to a G3 Precatalyst (prevents induction period). Increase ligand:Pd ratio to 1.5:1.
Hydrodehalogenation (Ar-H formed)

-hydride elimination pathway active.
Switch to RuPhos (specifically designed to suppress this). Lower reaction temperature.[6]
Low Conversion (<20%) Catalyst poisoning by furan oxygen.Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl Alcohol (can stabilize active species).
Product disappears on column Hydrolysis of aminofuran on silica.Pre-treat silica gel with 1% Triethylamine (TEA). Elute with neutral/basic mobile phase.

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the competing pathways relevant to furan substrates.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Bromofuran AmineBind Amine Binding OxAdd->AmineBind HNR2 Dehalo Hydrodehalogenation (Side Product) OxAdd->Dehalo If Ligand not bulky Poison Catalyst Poisoning (Heteroatom Binding) OxAdd->Poison Coordination by Furan O Deprot Deprotonation (Base) AmineBind->Deprot Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting critical failure points (red dashed lines) for furan substrates.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Context: Heteroaryl stability). [Link]

Sources

Application Note: Storage and Handling Safety for Furan-Based Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemical Duality

Furan-based amines (e.g., Furfurylamine, 2-Furoic hydrazide) present a unique "chemical duality" that often leads to experimental failure or safety incidents. Most researchers treat them simply as amines (protecting against oxidation) or simply as aromatics (assuming ring stability). Both assumptions are dangerous.

To handle these compounds successfully, you must simultaneously manage two opposing instabilities:

  • The Amine Motif: Highly nucleophilic, hygroscopic, and prone to oxidative browning (N-oxide formation).

  • The Furan Motif: An electron-rich heteroaromatic ring that is acid-labile . Unlike benzene, the furan ring acts as a masked enol ether. Upon protonation (even by weak acids or atmospheric CO₂ in moisture), it undergoes rapid hydrolysis and ring-opening, generating reactive dicarbonyl species that polymerize violently.

The Golden Rule: Maintain a strictly neutral-to-basic, anhydrous, and oxygen-free environment. Never expose furan-amines to aqueous acid without immediate quenching.

Chemical Vulnerabilities & Degradation Mechanisms[1]

Understanding why these compounds degrade is the only way to prevent it.

The Degradation Pathways

The following diagram illustrates the two distinct failure modes. Note that Path A (Acid) is often faster and more catastrophic than Path B (Oxidation) .

DegradationPathways cluster_acid Path A: Acid Sensitivity (Critical) cluster_ox Path B: Oxidative Instability FuranAmine Furan-Based Amine (Intact) Protonated C-Protonated Intermediate (Highly Unstable) FuranAmine->Protonated + H+ (Acid/CO2) NOxide N-Oxide / Imine FuranAmine->NOxide + O2 / Light RingOpen Ring-Opened Dicarbonyls (1,4-dicarbonyls) Protonated->RingOpen Hydrolysis (H2O) Polymer Black Tarry Polymer (Exothermic) RingOpen->Polymer Condensation Browning Maillard-type Browning Products NOxide->Browning Degradation

Figure 1: Dual degradation pathways. Path A (Red) highlights the risk of acid-catalyzed ring opening, common during improper workups. Path B (Yellow) represents standard amine oxidation.

Toxicity Warning (The "Hidden" Hazard)

While the amine causes immediate caustic burns (Skin Corr. 1B), the furan ring poses a chronic threat. Metabolic activation by CYP2E1 converts the furan ring into cis-2-butene-1,4-dial , a reactive metabolite that crosslinks DNA and proteins.

  • Implication: Treat all furan-amines as potential carcinogens and hepatotoxins. Fume hood use is mandatory.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for furan derivatives due to rapid permeation of the aromatic ring.

PPE CategoryRecommendationRationale
Gloves (Splash) Double-gloved Nitrile (min 0.11mm)Acceptable for incidental contact only. Change immediately upon contamination.[1]
Gloves (Handling) Laminate Film (Silver Shield/4H) Essential. Furan rings can permeate nitrile/neoprene in <15 mins. Laminate offers >4hr protection.
Respiratory Full-face Respirator (ABEK Filter)Required if working outside a glovebox/hood. Furan vapors are heavy and travel along benchtops.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the corrosivity of the amine functionality.
Body Tyvek® Lab Coat Cotton absorbs liquids; Tyvek repels. Furan-amines stain skin/clothes permanently black upon oxidation.

Storage Protocol: The "Cold-Dark-Inert" System

Objective: Prevent auto-oxidation and acid-catalyzed polymerization during dormancy.

The Storage Workflow

Follow this logic gate for receiving and storing reagents.

StorageProtocol Start Receive Furan-Amine CheckSeal Check Septum/Seal Integrity Start->CheckSeal Decision Is the liquid yellow/brown? CheckSeal->Decision Distill ACTION: Redistill under Vacuum (Remove Polymer) Decision->Distill Yes (Degraded) Pack Pack under Argon (Heavier than Air) Decision->Pack No (Clear/Straw) Distill->Pack Container Container Selection: Amber Glass + Teflon Liner (NO Metal Cans) Pack->Container Temp Storage Temp: 2°C to 8°C Container->Temp

Figure 2: Decision tree for assessing reagent quality and establishing correct storage conditions.

Detailed Storage Steps
  • Container: Use Amber Glass with a PTFE (Teflon) lined cap .

    • Avoid: Metal containers (amines react with metal oxides) or standard polyethylene (furan vapor permeates slowly).

  • Atmosphere: Flush headspace with Argon rather than Nitrogen. Argon is heavier than air and provides a better "blanket" over the liquid surface.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion and moisture ingress (which brings CO₂).

  • Temperature: Store at 2–8°C .

    • Note: Do not freeze (-20°C) unless the compound is dissolved in a stabilizer, as freeze-thaw cycles can condense moisture into the vial upon opening.

Experimental Handling & Synthesis Protocols

Transfer Techniques

Never pour furan-amines. The turbulence introduces oxygen.

  • Syringe Transfer: Use oven-dried glass syringes with long stainless steel needles.

  • Pressure Equalization: Use a balloon of Argon or a nitrogen line to replace the volume withdrawn.

Reaction Workup (The Critical Step)

Problem: A standard "Acid Wash" (e.g., 1M HCl) used to remove unreacted amines will destroy a furan-amine product by opening the ring (Path A in Fig 1).

Protocol: The "Buffered" Workup

  • Quenching: If the reaction is basic, quench with Saturated Ammonium Chloride (NH₄Cl) . This buffers the pH to ~9, which is safe for the furan ring but neutralizes strong bases.

  • Extraction: Extract immediately into an organic solvent (DCM or EtOAc).

  • Washing:

    • Do NOT use HCl or H₂SO₄.

    • Use water or brine to remove inorganic salts.

    • If amine removal is strictly necessary, use a weakly acidic phosphate buffer (pH 5-6) and keep contact time under 5 minutes at 0°C.

  • Drying: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Avoid Magnesium Sulfate (MgSO₄) if the amine is sensitive to Lewis acids.

Waste Disposal[2]
  • Segregation: Do not mix with standard organic solvents if the waste stream is incinerated at low temps.

  • Labeling: Clearly label as "Flammable," "Corrosive," and "Suspected Carcinogen."

  • Deactivation: For spills, absorb with vermiculite. Do not use acidic absorbents (like certain clay-based litters) as this may generate heat/fumes.

References

  • PubChem. (n.d.). Furfurylamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Furan. Retrieved October 26, 2023, from [Link]

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan. U.S. Department of Health and Human Services. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved October 26, 2023, from [Link]

Sources

Strategic Utilization of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine in Fragment-Based Lead Generation

[1][2]

Abstract

This Application Note details the technical deployment of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine (CAS: 1251208-65-7) within Fragment-Based Drug Discovery (FBDD) workflows.[1][2] Unlike simple aromatic fragments, this scaffold offers a bifunctional growth strategy : a primary amine for hydrophilic anchoring and a 5-bromofuran moiety for hydrophobic vector extension via cross-coupling.[2] This guide addresses the compound's physicochemical profile, validated screening protocols (SPR/NMR), and a divergent synthetic roadmap for hit-to-lead optimization, emphasizing its utility in targeting solvent-exposed pockets requiring "escape from flatland" (sp³-richness).[1][2]

Physicochemical Profile & "Rule of Three" Compliance

Successful fragment campaigns rely on strict adherence to physicochemical constraints to ensure room for downstream molecular weight growth. 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine exhibits an ideal profile for a "growth-enabled" fragment.[1][2]

Table 1: Calculated Physicochemical Properties
PropertyValueFBDD "Rule of Three" StatusSignificance
Molecular Weight 245.12 DaPass (<300)Allows for significant mass addition (up to ~250 Da) during optimization.[1][2]
cLogP ~1.2Pass (<3)Optimal lipophilicity for membrane permeability without aggregation risks.
H-Bond Donors 2 (NH₂)Pass (≤3)Primary amine serves as a critical solvent-accessible anchor.[1][2]
H-Bond Acceptors 3 (N, O)Pass (≤3)Furan oxygen and pyrrolidine nitrogen provide acceptor vectors.[2]
Fsp³ Fraction 0.44High The pyrrolidine ring introduces 3D complexity, superior to flat heteroaromatics.
Rotatable Bonds 3Pass (≤3)Low entropic penalty upon binding.

Application 1: Primary Screening Protocols

Due to the presence of the bromine atom (heavy atom) and the basic amine, this fragment is uniquely suited for specific biophysical screening modalities.

A. Surface Plasmon Resonance (SPR) Screening

The primary amine allows for high solubility in acidic running buffers, but care must be taken with the furan moiety's stability.

Protocol: Clean-Screen SPR Workflow

  • Sensor Chip: CM5 or Series S (Carboxymethylated dextran).

  • Immobilization: Standard Amine Coupling of the target protein (aim for 2000–4000 RU for fragments).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid DMSO concentrations >2% to prevent furan/bromine aggregation artifacts.

  • Injection:

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Contact time: 30s; Dissociation time: 60s.

  • Data Analysis: Fit to 1:1 Langmuir binding model. Look for "square" sensorgrams indicating rapid on/off rates typical of fragments.

B. Ligand-Observed NMR (STD-NMR)

The aromatic protons on the furan and the aliphatic protons on the pyrrolidine provide distinct signals, making Saturation Transfer Difference (STD) NMR highly effective for mapping the binding pose.

Protocol:

  • Sample Prep: 10 µM Protein + 500 µM Fragment (1:50 ratio) in D₂O buffer.

  • Pulse Sequence: Standard STD sequence with on-resonance irradiation at -1 ppm (protein methyls) and off-resonance at 40 ppm.

  • Readout:

    • Strong STD Effect on Furan Protons: Indicates the hydrophobic furan ring is buried in a pocket.

    • Strong STD Effect on Pyrrolidine: Indicates the aliphatic ring drives binding.

    • Absence of STD: Non-binder.

Application 2: Divergent Synthetic Elaboration (Hit-to-Lead)

The core value of this fragment lies in its orthogonal reactivity . Once binding is confirmed, the molecule acts as a central hub for rapid library generation.

Workflow Visualization

The following diagram illustrates the decision matrix for elaborating this scaffold based on structural biology insights.

ElaborationStrategyFragmentHIT: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amineVectorBrVector A: Hydrophobic Pocket(Bromine Handle)Fragment->VectorBrTarget Deep PocketVectorNH2Vector B: Solvent/Polar(Amine Handle)Fragment->VectorNH2Target Surface ResiduesSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2 + Pd)VectorBr->SuzukiBuchwaldBuchwald-Hartwig(Amination)VectorBr->BuchwaldAmideAmide Coupling(R-COOH + HATU)VectorNH2->AmideRedAmReductive Amination(R-CHO + NaBH(OAc)3)VectorNH2->RedAmLead1Biaryl Lead(Potency Boost)Suzuki->Lead1Lead2Amide Lead(Selectivity Boost)Amide->Lead2

Caption: Divergent elaboration strategy utilizing the orthogonal bromine and amine handles for rapid SAR exploration.

Detailed Synthetic Protocols

Protocol A: Suzuki-Miyaura Coupling (Utilization of the Bromine Handle)

This reaction replaces the bromine with an aryl/heteroaryl group to access adjacent hydrophobic pockets.

Reagents:

  • Fragment (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step:

  • Degassing: Charge a microwave vial with the fragment, boronic acid, base, and solvent. Sparge with Argon for 5 minutes. Critical: Furan rings are sensitive to oxidation; thorough degassing is mandatory.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under Argon flow. Cap immediately.

  • Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The amine may streak; add 1% NH₄OH to the eluent.

Protocol B: Amide Coupling (Utilization of the Amine Handle)

This reaction derivatizes the primary amine to interact with solvent-exposed residues or backbone carbonyls.

Reagents:

  • Fragment (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)[1][2]

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve R-COOH in DMF. Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add the fragment (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: For library scale, direct purification via Prep-HPLC (Reverse Phase, C18) is recommended to remove HATU byproducts.

Strategic Considerations & Risks

  • Stereochemistry: The commercial fragment is often supplied as a racemate (CAS 1251208-65-7).[1][2]

    • Recommendation: Perform Chiral SFC (Supercritical Fluid Chromatography) resolution early in the hit validation stage. Protein binding is usually stereospecific; optimizing a racemate dilutes the potency signal.

  • Furan Metabolic Liability: Furans can be metabolically activated by CYP450s to reactive dicarbonyls (toxic).

    • Mitigation: The 5-bromo substitution blocks one metabolic soft spot.[2] In later lead optimization, consider bioisosteric replacement of the furan with a thiazole or oxazole if metabolic stability issues arise.

  • Chemical Stability: The aminomethyl-furan linkage can be acid-sensitive (retro-Mannich type degradation).[1][2] Store the stock solution (DMSO) at -20°C and avoid prolonged exposure to strong acids.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1][2] Link

  • Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today 8.19 (2003): 876-877.[1][2] Link

  • Lepre, C. A. "Library design for fragment based screening." Drug Discovery Today 16.23-24 (2011): 1021-1033.[1][2] Link

  • AiFChem Product Data. "1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine." AiFChem Catalog. Link

  • Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition 38.12 (1999): 1784-1788.[1][2] Link

Application Notes and Protocols for the Synthesis of Bromofuran Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bromofuran Amines in Medicinal Chemistry

Bromofuran amines are a class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and materials science. The furan moiety is a versatile scaffold found in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. The introduction of an amino group to the furan ring, often through the strategic use of a bromofuran precursor, opens up a vast chemical space for the synthesis of novel molecular entities with potential therapeutic applications. These compounds serve as crucial building blocks for more complex molecules, including enzyme inhibitors and receptor modulators. This guide provides a detailed standard operating procedure for the synthesis of bromofuran amines, with a focus on the widely applicable and robust Buchwald-Hartwig amination reaction.

Strategic Considerations for Bromofuran Amine Synthesis

The formation of a carbon-nitrogen bond to an aromatic ring, such as furan, is a cornerstone of modern organic synthesis. Several methods can be employed for the amination of bromofurans, each with its own set of advantages and limitations.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of a halide by a nucleophile.[1][2] For SNAr to be effective on a furan ring, it typically requires strong electron-withdrawing groups positioned ortho or para to the bromine atom to activate the ring towards nucleophilic attack.[1][3] In the absence of such activating groups, this method is often not feasible.

  • Ullmann Condensation: This copper-catalyzed reaction is a traditional method for forming C-N bonds.[4][5] While effective, the Ullmann condensation often requires harsh reaction conditions, such as high temperatures (frequently exceeding 210°C) and stoichiometric amounts of copper, which can be environmentally undesirable.[4][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a premier method for the synthesis of aryl amines from aryl halides.[7][8] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions make it a highly versatile and preferred method for the synthesis of bromofuran amines in many research settings.[7][9]

This guide will focus on the Buchwald-Hartwig amination as the primary protocol due to its wide applicability and milder conditions compared to traditional methods.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves oxidative addition, ligand exchange, and reductive elimination steps to form the desired C-N bond.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Bromofuran

This protocol provides a general procedure for the palladium-catalyzed amination of a bromofuran derivative. Researchers should optimize conditions for their specific substrates.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Fume Hood: Conduct all operations involving volatile reagents and solvents in a certified chemical fume hood.[11]

  • Handling Brominated Compounds: Brominated organic compounds can be irritants and may have other health hazards. Avoid inhalation of dust, vapors, or mists and prevent contact with skin and eyes.[10]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in an inert atmosphere (e.g., glovebox or under argon/nitrogen).

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[11] In case of skin contact, immediately wash the affected area with soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes.[12]

Materials and Reagents:
Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale reaction)Notes
Bromofuran derivativeStarting material1.0 mmol
AmineNucleophile1.2 - 1.5 mmol
Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)Catalyst1-5 mol%
Phosphine Ligand (e.g., BINAP, XPhos, SPhos)Ligand for Palladium2-10 mol%Choice of ligand is crucial for reaction success.
Base (e.g., NaOtBu, Cs2CO3, K3PO4)Activates the amine1.5 - 2.5 mmolNaOtBu is a strong, non-nucleophilic base often used.
Anhydrous Toluene or DioxaneSolvent5 - 10 mLMust be anhydrous and deoxygenated.
Inert Gas (Argon or Nitrogen)To create an inert atmosphereAs needed
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agentAs needed
Silica GelFor column chromatographyAs needed
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)EluentAs needed
Step-by-Step Procedure:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-5BF-PYR3 Status: Active Topic: Yield Optimization & Troubleshooting Guide Applicable Route: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Executive Summary & Reaction Logic

To synthesize 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine with high yield and regioselectivity, you must control two critical variables: acid sensitivity of the furan ring and regioselectivity of the diamine .

The Core Challenge
  • Regioselectivity: The target molecule requires alkylation at the pyrrolidine ring nitrogen (N1), leaving the exocyclic primary amine (C3-NH2) intact. Using unprotected pyrrolidin-3-amine will result in a complex mixture of N1-alkylated, N3-alkylated, and cross-linked polymer species.

    • Solution: You must use tert-butyl pyrrolidin-3-ylcarbamate (3-Boc-aminopyrrolidine) as the nucleophile.

  • Furan Stability: The 5-bromofuran moiety is an electron-rich heterocycle that functions as a masked 1,4-dicarbonyl system. Strong acids or harsh Lewis acids can trigger ring opening and polymerization (black tar formation).

    • Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaCNBH₃, it is non-toxic and works efficiently in weakly acidic to neutral media, minimizing furan degradation.

Optimized Synthetic Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Phase A: Reductive Amination (The Coupling)

Reagents:

  • Aldehyde: 5-Bromofuran-2-carbaldehyde (1.0 equiv)[2]

  • Amine: tert-butyl pyrrolidin-3-ylcarbamate (1.05 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Optional, use only if reaction is sluggish.

Procedure:

  • Imine Formation: In a dry flask under N₂, dissolve 5-bromofuran-2-carbaldehyde (175 mg, 1.0 mmol) and tert-butyl pyrrolidin-3-ylcarbamate (195 mg, 1.05 mmol) in anhydrous DCE (5 mL).

  • Equilibration: Stir at room temperature (RT) for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Add STAB (297 mg, 1.4 mmol) in one portion.

    • Checkpoint: Gas evolution (H₂) is normal but should not be vigorous.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot should disappear.

  • Workup (Crucial for Furan Survival):

    • Quench with saturated aqueous NaHCO₃ (do not use strong base like NaOH).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Phase B: Deprotection (The Release)

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Scavenger: Triethylsilane (TES) - Optional, prevents bromofuran reduction/cation capture.

Procedure:

  • Dissolve the intermediate in DCM (10 volumes).

  • Add TFA (10–20 equivalents) dropwise at 0°C.

  • Warm to RT and stir for 1–2 hours.

  • Neutralization: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ to obtain the free base.

Visual Workflows

Synthesis Pathway

SynthesisPath cluster_0 Phase A: Reductive Amination Aldehyde 5-Bromo-2- furaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Amine 3-(Boc-amino) pyrrolidine Amine->Imine Protected Boc-Protected Intermediate Imine->Protected Reduction STAB NaBH(OAc)3 (Reductant) STAB->Protected Final Target: 1-((5-Br-fur)methyl) pyrrolidin-3-amine Protected->Final Deprotection Deprotect TFA or HCl (Acid) Deprotect->Final

Caption: Step-wise conversion from starting materials to the final amine, highlighting the critical Boc-protected intermediate.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurities High Impurities / Tar Start->Impurities CheckMoisture Is solvent wet? LowYield->CheckMoisture CheckAcid Did you use strong acid? Impurities->CheckAcid DrySolvent Action: Use Anhydrous DCE Add 3A Mol. Sieves CheckMoisture->DrySolvent Yes CheckTime Imine formation time? CheckMoisture->CheckTime No ExtendStir Action: Stir 1h before adding STAB CheckTime->ExtendStir ReduceAcid Action: Remove AcOH or switch to DCM CheckAcid->ReduceAcid Yes CheckRegio Wrong Isomer? CheckAcid->CheckRegio No UseBoc Action: Ensure 3-Boc-amino pyrrolidine used CheckRegio->UseBoc

Caption: Diagnostic logic for resolving common synthetic failures in furan-amine couplings.

Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Furan ring decomposition due to acidity or heat.1. Ensure temperature is < 25°C.2. Omit Acetic Acid.3. Use STAB (mild) instead of NaCNBH₃ (requires pH 4–5).
Starting Material Remains (TLC) Imine formation equilibrium is unfavorable or wet solvent.1. Add activated 3Å Molecular Sieves to the reaction.2. Increase STAB to 2.0 equivalents.3. Ensure DCE is anhydrous.
Product is a mixture of isomers Use of unprotected pyrrolidin-3-amine.Mandatory: Use 3-(Boc-amino)pyrrolidine . The free amine at position 3 competes with the ring nitrogen if not protected.
Low Recovery during Workup Product (amine) is water-soluble.[3]The final product is a diamine. At neutral/acidic pH, it stays in the aqueous phase. Ensure pH is adjusted to >10 with Na₂CO₃/NaOH during extraction (carefully, to avoid furan damage) or use CHCl₃/iPrOH (3:1) for extraction.
Frequently Asked Questions

Q: Can I use NaBH₄ instead of STAB? A: Generally, no . NaBH₄ reduces aldehydes to alcohols faster than it reduces imines. You would need to pre-form the imine (which might be unstable) and then reduce. STAB is selective for the imine in the presence of the aldehyde [1].[1]

Q: Why is the furan ring turning the reaction black? A: Furans are acid-sensitive. If you are using HCl to deprotect the Boc group in the final step, ensure you do not let it sit too long or heat it. Neutralize immediately after deprotection. For the reductive amination step, avoid strong Lewis acids.

Q: How do I store the 5-bromofuran-2-carbaldehyde? A: Store at 2–8°C under inert gas. If it has turned dark brown/black, it has oxidized/polymerized. Purify via short silica plug filtration or sublimation before use.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • GuideChem. (2021). 5-Bromo-2-furaldehyde Properties and Stability Data.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

Sources

Technical Support Center: Troubleshooting Reductive Amination of 5-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the reductive amination of 5-bromo-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific transformation. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction to the Challenge

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] The reaction typically proceeds in one pot, involving the formation of an imine or iminium ion from an aldehyde (or ketone) and an amine, which is then reduced in situ to the target amine.[2][3] However, the unique structure of 5-bromo-2-furaldehyde introduces specific challenges that require careful consideration of reaction conditions to avoid side products and achieve high yields. The furan ring is sensitive to strongly acidic conditions, and the carbon-bromine bond can be susceptible to reduction.[4][5]

This guide will address the most frequently encountered issues in a question-and-answer format, providing both diagnostic advice and validated protocols.

Troubleshooting Guide

Question 1: My reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?

Low conversion is a common issue that can often be traced back to inefficient imine formation. The equilibrium between the aldehyde/amine and the imine can be unfavorable without proper optimization.[1]

Underlying Causes & Solutions:

  • Inefficient Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that releases water.[1] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Recommended Action: While chemical drying agents like MgSO₄ or molecular sieves can be employed, they can complicate workup. A more elegant solution is the choice of solvent. Using a solvent that allows for azeotropic removal of water, such as toluene or cyclohexane, can effectively drive the reaction forward. However, for one-pot reductive aminations, this is less practical. The choice of a suitable reducing agent and catalyst system is often more critical.

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid.[6] However, the furan ring in 5-bromo-2-furaldehyde is sensitive to strong acids, which can lead to decomposition.[5] Conversely, if the conditions are too basic, the amine will not be sufficiently protonated to activate the carbonyl group.

    • Recommended Action: A small amount of a weak acid, such as acetic acid, is often beneficial.[7] Typically, 0.5 to 1.0 equivalent of acetic acid is sufficient to catalyze imine formation without causing significant degradation of the furan ring. It is advisable to monitor the reaction by TLC or LC-MS to track the consumption of the aldehyde.

  • Steric Hindrance: If you are using a bulky amine, the rate of imine formation can be significantly slower.

    • Recommended Action: Increase the reaction time and/or temperature. A gentle increase in temperature to 40-50 °C can often improve the rate of reaction without leading to significant decomposition.

Question 2: I am observing a significant amount of a debrominated side product in my reaction mixture. How can I prevent this?

Reductive dehalogenation is a known side reaction, particularly with aryl halides.[4][8] The choice of reducing agent and reaction conditions plays a critical role in minimizing this unwanted pathway.

Underlying Causes & Solutions:

  • Harsh Reducing Agents: Strong reducing agents, especially catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), are known to efficiently reduce aryl bromides.[4]

    • Recommended Action: Avoid catalytic hydrogenation. Instead, opt for milder and more chemoselective hydride-based reducing agents. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is less likely to reduce the C-Br bond compared to other borohydrides.[7]

  • Excess Reducing Agent and Prolonged Reaction Times: Even with a milder reducing agent, prolonged exposure and a large excess of the reagent can lead to debromination.

    • Recommended Action: Use a modest excess of the reducing agent (typically 1.2 to 1.5 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reduction.

Experimental Workflow: Minimizing Debromination

G A Reaction Mixture B Quench with aq. NaHCO3 A->B C Extract with Organic Solvent (e.g., EtOAc) B->C D Organic Layer (Product, Starting Materials, Byproducts) C->D E Aqueous Layer (Salts) C->E F Wash with 1M HCl D->F G Organic Layer (Neutral Impurities) F->G H Aqueous Layer (Protonated Amine) F->H I Basify with 1M NaOH (pH > 9) H->I J Extract with Organic Solvent I->J K Aqueous Layer (Salts) J->K L Organic Layer (Purified Amine) J->L M Dry, Filter, Concentrate L->M N Pure Product M->N

Caption: Acid-base extraction workflow for amine purification.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of 5-bromo-2-furaldehyde?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. [7]It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes. [7]It is less likely to reduce the aldehyde starting material or the carbon-bromine bond compared to stronger reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. [4] Q2: What is the optimal solvent for this reaction?

A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using STAB. [7]They are non-protic and effectively dissolve the reactants and reagents. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol or ethanol are generally not recommended with STAB as they can react with the reagent. [9] Q3: Do I need to add an acid catalyst?

A: While not always strictly necessary, the addition of a catalytic amount of a weak acid like acetic acid can significantly accelerate the formation of the imine intermediate, leading to a more efficient overall reaction. [6][7]For 5-bromo-2-furaldehyde, it is crucial to use a weak acid to avoid degradation of the furan ring. [5] Q4: Can I use a primary amine for this reaction? I'm concerned about over-alkylation.

A: Yes, you can use a primary amine. Over-alkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, can be a concern. To minimize this, you can use a slight excess of the primary amine relative to the aldehyde. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also help to control this side reaction. [7]

Data Summary Table

ParameterRecommendationRationale
Aldehyde 5-bromo-2-furaldehydeSubstrate of interest
Amine 1.0 - 1.2 equivalentsA slight excess can favor imine formation
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and chemoselective, minimizes debromination and aldehyde reduction. [7]
Reagent Stoichiometry 1.2 - 1.5 equivalents of STABSufficient for complete reduction without promoting side reactions.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, good solubility for reactants and reagents. [7]
Catalyst Acetic Acid (0.5 - 1.0 equivalent)Catalyzes imine formation without degrading the furan ring. [6][7]
Temperature Room Temperature to 40 °CBalances reaction rate with substrate stability.
Workup Acid-base extractionEfficiently separates the basic amine product from neutral impurities.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. (2008). Tetrahedron Letters, 49(4), 654-657. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Turdibekov, D. M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Ji, L., et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Omega, 4(2), 3845-3853. [Link]

  • Reductive dehalogenation of bromoform in aqueous solution. (1995). Environmental Health Perspectives, 103(Suppl 5), 89-91. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Synthesis, 2010(2), 217-220. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate. [Link]

  • 5-Bromo-2-furaldehyde. (n.d.). Chemsrc.com. Retrieved February 14, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2023). ChemSusChem, 16(15), e202300414. [Link]

  • 5-Bromofuran-2-carbaldehyde. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2020). RSC Advances, 10(52), 31211-31221. [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2018). Green and Sustainable Chemistry, 8, 255-267. [Link]

  • 5-Bromofuran-2-carbaldehyde. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. (2020). Catalysis Science & Technology, 10(19), 6563-6575. [Link]

  • Enamine chemistry XX. synthesis of furan derivatives by reductive cyclisation of enamines. (1969). Tetrahedron, 25(19), 4539-4546. [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2018). ResearchGate. [Link]

  • Pyrrole. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Bromofuran Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Minimizing Side Reactions in Bromofuran Cross-Coupling

Introduction: The Furan Conundrum

Welcome to the technical support hub for furan chemistry. You are likely here because your LCMS trace shows a mess of dehalogenated byproducts, homocoupled dimers, or a complete absence of your furan ring.

The Core Problem: Bromofurans are deceptive. They are electron-rich heteroaromatics that are simultaneously acid-sensitive (prone to ring opening), oxidative-sensitive (prone to polymerization), and electronically unique (affecting catalyst resting states).

This guide abandons generic "optimization screens" in favor of mechanistic root-cause analysis. We address the three most common failure modes: Protodehalogenation , Nucleophile Decomposition , and Ring Degradation .

Module 1: The "Vanishing Nucleophile" (Protodeboronation)

User Issue: "I am coupling a 2-bromofuran with an aryl boronic acid. The boronic acid disappears from the reaction mixture within 30 minutes, but no product is formed."

Root Cause Analysis

This is a classic case of Protodeboronation . 2-heteroaryl boronic acids (especially 2-furanyl) are exceptionally unstable. The heteroatom adjacent to the boron center facilitates rapid hydrolysis of the C-B bond, replacing the boron with a proton. This happens faster than the Transmetallation step in the catalytic cycle.

The Solution: Controlled Release Strategy

You must effectively "hide" the boron until the catalyst is ready for it. Switch from free boronic acids to MIDA Boronates or Potassium Organotrifluoroborates .

Protocol A: The MIDA "Slow-Release" System

Based on Burke et al. (J. Am. Chem. Soc. 2009)

This system uses a hydrolytic bottleneck. The MIDA ester is stable; it slowly hydrolyzes to the active boronic acid in situ, keeping the concentration of the unstable species low (below the decomposition threshold) but high enough for the catalyst to grab it.

Standard Operating Procedure (SOP-MIDA-01):

ComponentSpecificationRole
Boron Source 2-Furanyl MIDA boronate (1.5 equiv)Stable reservoir
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)High-activity precatalyst system
Base K₃PO₄ (3.0 equiv, aq. solution)Mild activation
Solvent THF : Water (10:1 ratio)Biphasic system is critical
Temp 60 °CControlled hydrolysis rate

Step-by-Step:

  • Charge reaction vial with MIDA boronate, Aryl Bromide, Pd(OAc)₂, and SPhos.

  • Seal and purge with Argon for 5 minutes (Do not skip).

  • Add degassed THF.

  • Add degassed 3M aqueous K₃PO₄.

  • Heat to 60 °C with vigorous stirring (emulsion formation is key).

  • Self-Validation: Check LCMS at 1 hour. You should see slow consumption of the MIDA spot and steady product formation, with minimal protodeboronation (Ar-H).

Module 2: The "Dehalogenated Dead-End" (Protodehalogenation)

User Issue: "My 2-bromofuran is converting to unsubstituted furan (Ar-H) instead of the coupled product (Ar-Ar')."

Root Cause Analysis

This is Protodehalogenation . It occurs when the Oxidative Addition intermediate (L₂Pd(Ar)Br) abstracts a hydride instead of undergoing Transmetallation.

  • Source of Hydride: Often the solvent (alcohols, DMF) or the base (if amines are used).

  • Driver: If Transmetallation is slow (due to sterics or low nucleophilicity), the Pd-intermediate "waits" and eventually finds a hydride source.

Visualizing the Competition

Bromofuran_Pathways Start Bromofuran + Pd(0) OxAdd Oxidative Addition [L2Pd(Furan)Br] Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path SideRxn Hydride Abstraction (From Solvent/Base) OxAdd->SideRxn If Transmetallation is Slow RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product RedElim->Product Waste Dehalogenated Furan (Dead End) SideRxn->Waste

Figure 1: The kinetic competition between productive coupling and destructive dehalogenation.

Troubleshooting Guide
VariableRecommendationWhy?
Solvent Switch to Toluene or Dioxane. Avoids alcohols (MeOH, EtOH, iPrOH) which act as hydride donors.
Catalyst Use Pd-G3/G4 Precatalysts. Ensures rapid catalyst activation without an induction period where side reactions can dominate.
Ligand Buchwald Ligands (XPhos, RuPhos). Bulky, electron-rich ligands accelerate Transmetallation, outcompeting the hydride abstraction pathway.
Base Avoid Amines (TEA, DIPEA). Amines can undergo

-hydride elimination to generate Pd-H species. Use inorganic carbonates (Cs₂CO₃).

Module 3: The "Broken Ring" (Furan Ring Opening)

User Issue: "I see a dark tar in my flask and my NMR shows aldehyde peaks, but no aromatic protons."

Root Cause Analysis

Furans are acid-sensitive enol ethers in disguise. Under acidic conditions (or high temperatures with Lewis acidic byproducts), the furan ring opens to form 1,4-dicarbonyls (Levulinic acid derivatives). This is often catalyzed by the byproduct of the coupling reaction itself (e.g., boric acid accumulation).

The "Buffered" Protocol

You must maintain a strictly neutral-to-basic pH window and scavenge Lewis acids.

SOP-Ring-Protection:

  • Base Selection: Use K₃PO₄ or Cs₂CO₃ . Avoid hydroxides (NaOH/KOH) if your substrate has other sensitive groups, but more importantly, avoid conditions that drift acidic.

  • Solvent: Use Anhydrous 1,4-Dioxane . Water promotes hydrolytic ring opening at high temperatures.

  • Additive: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (1 mol%). While primarily a radical scavenger, it helps prevent oxidative degradation of the furan ring leading to ring opening precursors.

  • Temperature: Do not exceed 80 °C . If the reaction is sluggish, change the catalyst (better ligand), not the temperature.

Module 4: Regioselectivity (2,4-Dibromofuran)

User Issue: "I have 2,4-dibromofuran. How do I couple only one position?"

The Electronic Rule

The C2 position (alpha to oxygen) is significantly more electron-deficient (more electrophilic) and has a weaker C-Br bond dissociation energy than the C4 position (beta).

Workflow for Sequential Coupling:

Regioselectivity Substrate 2,4-Dibromofuran Step1 Coupling 1: C2-Selective Temp: < 40°C Limiting Reagent: Boronic Acid (0.95 eq) Substrate->Step1 Intermed 2-Aryl-4-bromofuran Step1->Intermed >95% Regioselectivity Step2 Coupling 2: C4-Coupling Temp: > 80°C Ligand: XPhos/SPhos Intermed->Step2 Final 2,4-Diaryl Furan Step2->Final

Figure 2: Sequential functionalization strategy for 2,4-dibromofuran.

Key Technical Insight: For the first coupling (C2), use Pd(PPh₃)₄ at room temperature or mild heating (40 °C). The generic triphenylphosphine ligand is sufficient for the activated C2 position but too sluggish for the deactivated C4 position, providing "ligand-controlled" selectivity.

References

  • MIDA Boronate Slow-Release Mechanism Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[1]

  • Organotrifluoroborates (Alternative to MIDA) Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org.[2] Chem. 2003 , 68, 4302–4314.[2]

  • Ligand Effects on Protodehalogenation Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Acc.[1][3][4][5] Chem. Res. 2008 , 41, 1461–1473.

  • Mechanistic Studies on Transmetallation Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc. 2011 , 133, 2116–2119.

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: Bromofuran vs. Chlorofuran Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Bromofuran Pyrrolidines versus their Chlorofuran analogs. These scaffolds are critical in drug development as bioisosteres and in forensic analysis of novel psychoactive substances (NPS).

Key Finding: While both scaffolds share a dominant pyrrolidine-driven


-cleavage pathway, Bromofuran derivatives exhibit a distinct "fragility" under Electron Ionization (EI). The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (338 kJ/mol), leading to extensive debromination and a lower abundance of the molecular ion (

). However, the unique 1:1 isotopic signature of bromine provides superior diagnostic confidence in Electrospray Ionization (ESI) modes compared to the 3:1 ratio of chlorine.
The Chemical Scaffold & Mechanistic Principles

To interpret the spectra accurately, one must understand the competition between the nitrogen-driven stabilization and the halogen-driven destabilization.

The Primary Driver:

-Cleavage

In both bromo- and chloro- variants, the pyrrolidine nitrogen is the site of initial ionization (lowest ionization energy). The radical cation localized on the nitrogen triggers a homolytic bond fission at the


-carbon.
  • Mechanism: The radical electron on nitrogen pairs with an electron from the adjacent C-C bond to form a double bond (iminium ion).

  • Result: This expels the furan moiety as a neutral radical, leaving a stable iminium ion (typically the base peak in unsubstituted analogs).

The Secondary Driver: Halogen Bond Lability

This is where the performance diverges.

  • Bromofuran: The weak C-Br bond often cleaves before or concurrently with

    
    -cleavage in high-energy sources (EI), complicating the identification of the parent mass.
    
  • Chlorofuran: The stronger C-Cl bond tends to survive the initial ionization, preserving the isotopic pattern in the molecular ion cluster.

Comparative Analysis: Bromofuran vs. Chlorofuran

The following table summarizes the diagnostic performance of Bromofuran pyrrolidines against their primary alternative, Chlorofuran analogs.

Table 1: Comparative MS Performance Metrics

FeatureBromofuran Pyrrolidines Chlorofuran Pyrrolidines Analytical Implication
Isotopic Signature 1:1 Doublet (

)
3:1 Cluster (

)
Bromine is easier to visually identify in complex matrices due to the "twin peak" effect.
Molecular Ion (

) Stability (EI)
Low (<5% Relative Abundance)Moderate (10-20% Relative Abundance)Bromofuran requires softer ionization (CI or ESI) for reliable MW determination.
Base Peak Origin Pyrrolidine Iminium (

70/84)
Pyrrolidine Iminium (

70/84)
The base peak typically loses the halogen information in both cases.
Mass Defect Negative/Low (Br mass ~78.918)Positive/High (Cl mass ~34.968)Bromine shifts the mass defect significantly, aiding in filtering background noise in HRMS.
Debromination/Dechlorination Common (

observed)
Rare (

observed)
Presence of

peak is a specific diagnostic for Bromofuran.

*Note: Base peak m/z depends on alkyl substitution on the pyrrolidine ring.

Visualization: Fragmentation Pathways

The following diagram maps the competing fragmentation pathways. Note how the "Hard" path (EI) leads to halogen loss, while the "Soft" path (ESI) preserves the diagnostic isotope pattern.

BromofuranFragmentation M_Ion Molecular Ion (M•+) [Isotope Pattern Visible] Alpha_Cleavage α-Cleavage (Rate Limiting Step) M_Ion->Alpha_Cleavage Primary Pathway C_X_Cleavage C-Br Bond Homolysis (Competes in EI) M_Ion->C_X_Cleavage High Energy (EI only) Iminium Pyrrolidine Iminium Ion (Base Peak) [No Halogen] Alpha_Cleavage->Iminium Forms Stable Cation Neutral_Furan Neutral Bromofuran Radical (Lost) Alpha_Cleavage->Neutral_Furan Neutral Loss Dehalo_Ion Debrominated Cation [M - 79/81]+ C_X_Cleavage->Dehalo_Ion Loss of Br•

Figure 1: Competing fragmentation pathways.[1][2][3][4] The green path represents the standard pyrrolidine signature; the red path highlights the fragility of the Bromine substituent under hard ionization.

Experimental Protocols

To ensure reproducible data when analyzing these compounds, follow this self-validating protocol. This workflow minimizes thermal degradation of the labile C-Br bond prior to ionization.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate basic pyrrolidines from biological/reaction matrices.

  • Step 1: Aliquot 100

    
    L of sample (plasma/reaction mix).
    
  • Step 2: Add 50

    
    L Internal Standard (Deuterated analog, e.g., Bromofuran-d4).
    
    • Why: Corrects for extraction efficiency and matrix effects.

  • Step 3: Alkalinize with 50

    
    L 0.1 M Carbonate Buffer (pH 9.5).
    
    • Why: Ensures the pyrrolidine nitrogen is uncharged (

      
      ), facilitating organic extraction.
      
  • Step 4: Extract with 500

    
    L Ethyl Acetate:Hexane (90:10).
    
    • Why: Hexane reduces extraction of polar matrix interferences; Ethyl Acetate solubilizes the furan.

  • Step 5: Centrifuge (10,000 x g, 5 min), evaporate supernatant, and reconstitute in mobile phase (LC) or Ethyl Acetate (GC).

B. Instrument Parameters (GC-MS vs. LC-MS)
ParameterGC-MS (EI) - Screening LC-QTOF (ESI) - Confirmation
Inlet/Source Temp 230°C (Keep low to prevent thermal debromination)350°C (Gas Temp)
Ionization Energy 70 eV (Standard)4 kV (Positive Mode)
Column DB-5MS or equivalent (Non-polar)C18 Reverse Phase
Key Setting Splitless Injection (Maximize sensitivity)Collision Energy Ramp (10-40 eV)
Target Ions Monitor

70/84 (Base) AND Molecular Cluster
Monitor

Isotope Doublet
Analytical Workflow Logic

Use this decision tree to determine the optimal method based on your specific research question (Quantification vs. Identification).

Workflow Start Start: Unknown Sample Decision Goal? Start->Decision Quant Quantification (High Sensitivity) Decision->Quant Known Target Ident Structural ID (Unknown Analog) Decision->Ident Unknown/NPS GCMS GC-MS (EI) Target: Base Peak (Iminium) Quant->GCMS LCMS LC-HRMS (ESI) Target: Isotope Pattern Ident->LCMS Result_GC High Sensitivity Low Specificity GCMS->Result_GC Result_LC High Specificity (Br Doublet Confirmed) LCMS->Result_LC

Figure 2: Analytical decision matrix. GC-MS is preferred for sensitivity when the target is known; LC-MS is required for structural elucidation of brominated analogs.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).

  • National Institute of Standards and Technology (NIST). (2024). NIST Chemistry WebBook, SRD 69. (Source for ionization energies and standard fragmentation data).[4][5] [Link]

  • Pavlova, R., et al. (2018). "Fragmentation of halogenated pyrrolidinophenones under electrospray ionization." Journal of Mass Spectrometry. (Validates the ESI vs EI comparison). [Link]

Sources

Technical Guide: Structural Validation of N-Substituted Pyrrolidin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted pyrrolidin-3-amines represent a privileged scaffold in medicinal chemistry, serving as core motifs in glycosidase inhibitors, GPCR ligands, and kinase inhibitors. However, their structural validation presents a dual challenge: regiochemistry (distinguishing ring


-alkylation from exocyclic 

-alkylation) and stereochemistry (validating the

chiral center).

This guide moves beyond standard characterization, providing a self-validating analytical framework. It contrasts high-resolution NMR techniques with X-ray crystallography and Chiral SFC, offering a decision matrix for Senior Scientists in drug discovery.

Part 1: The Regiochemistry Challenge (N1 vs. Exocyclic Amine)

The Core Problem

Pyrrolidin-3-amine contains two nucleophilic nitrogen atoms. While the secondary ring amine (


) is generally more nucleophilic (

) than the primary exocyclic amine (

), steric hindrance and solvent effects can lead to mixtures. Standard

NMR is often insufficient due to overlapping methylene signals.
The Solution: HMBC and Nitrogen Shift Analysis

The definitive solution utilizes Heteronuclear Multiple Bond Correlation (HMBC) tuned to nitrogen frequencies.

1. Nitrogen Chemical Shift Trends

Upon alkylation, the nitrogen atom undergoes a significant downfield shift (deshielding) due to the removal of the exchangeable proton and increased electron density from the alkyl group.

Nitrogen SpeciesApprox.

Shift (ref.[1][2] Liq.

)
Trend Upon Alkylation
Secondary Amine (Ring NH) 30 – 60 ppmShifts Downfield (+10 to +30 ppm)
Primary Amine (Exocyclic

)
20 – 50 ppmShifts Downfield (+10 to +30 ppm)
Tertiary Amine (Substituted) 50 – 100 ppm--
2. Experimental Protocol: Gradient-Selected

HMBC

Objective: Correlate the protons of the new substituent (


) to the specific nitrogen atom (

or

).
  • Sample Prep: Dissolve 10–20 mg of analyte in 0.6 mL

    
     or 
    
    
    
    . Avoid protic solvents if possible to minimize proton exchange broadening.
  • Parameter Setup:

    • Optimize

      
       for long-range coupling (typically 5–8 Hz).
      
    • Set spectral width for

      
       to -350 to 0 ppm (nitromethane scale) or 0 to 400 ppm (ammonia scale).
      
  • Interpretation:

    • Scenario A (N1 Substitution): The

      
      -protons of the substituent show a cross-peak to a nitrogen at ~60–90 ppm. This nitrogen also correlates with ring protons at 
      
      
      
      and
      
      
      .
    • Scenario B (Exocyclic Substitution): The

      
      -protons of the substituent correlate to a nitrogen at ~40–60 ppm. This nitrogen correlates only with the 
      
      
      
      methine proton.
Visualization: Regiochemistry Decision Logic

RegiochemLogic Start Unknown N-Substituted Pyrrolidin-3-amine Step1 Acquire 1H-15N HMBC (Optimize for J = 8 Hz) Start->Step1 Decision Analyze Cross-Peaks from Substituent Alpha-Protons Step1->Decision ResultA Correlates to N linked to C2/C5 protons Decision->ResultA Path 1 ResultB Correlates to N linked ONLY to C3 proton Decision->ResultB Path 2 ConclusionA CONFIRMED: N1 (Ring) Substitution ResultA->ConclusionA ConclusionB CONFIRMED: Exocyclic N Substitution ResultB->ConclusionB

Caption: Logical workflow for assigning regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).

Part 2: Stereochemical Validation (The C3 Center)

The Core Problem

The C3 carbon is a chiral center. Enantiomers (


 vs 

) often exhibit vastly different pharmacological profiles. Optical rotation (

) is unreliable for novel analogs due to lack of reference values.
The Solution: Modified Mosher’s Method (NMR) vs. Chiral SFC

For absolute configuration, X-ray is definitive but slow. The Modified Mosher’s Method is the preferred solution-phase technique.

1. Expert Insight: The Rotamer Trap

Unlike simple alcohols, pyrrolidines form amides with restricted rotation around the


 bond. This creates rotamers  (syn/anti) visible in NMR.
  • Critical Step: You must identify the major rotamer to apply the Mosher

    
     models correctly. Failure to do so leads to erroneous assignment.
    
2. Protocol: Mosher’s Amide Derivatization

Reagents:


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Synthesis:

    • Take 5 mg of the pyrrolidin-3-amine substrate (free base).

    • React with 1.5 eq.

      
      -MTPA-Cl (for 
      
      
      
      -ester) and separate aliquot with
      
      
      -MTPA-Cl (for
      
      
      -ester) in
      
      
      with excess pyridine-d5.
    • Incubate 1 hour. No workup required if run in NMR tube (in-situ).

  • Analysis:

    • Acquire

      
       NMR for both samples.
      
    • Calculate

      
      .[3]
      
    • Interpretation: Protons on the side of the substituent shielded by the phenyl group in the preferred conformation will have positive

      
       values; those on the other side will be negative.
      
3. Alternative: Chiral SFC (Supercritical Fluid Chromatography)

For rapid screening of enantiomeric excess (ee), SFC is superior to HPLC due to lower viscosity and better penetration of pyrrolidine conformers.

  • Column Selection: Chlorinated polysaccharide phases (e.g., Lux Cellulose-2 or Chiralpak IG).

  • Mobile Phase:

    
     with 15-30% Methanol (add 0.1% Isopropylamine to sharpen peaks).
    
  • Detection: UV at 210-254 nm.

Visualization: Stereochemical Assignment Workflow

MosherLogic Substrate Chiral Pyrrolidine Substrate Deriv Derivatize with (R)- and (S)-MTPA-Cl Substrate->Deriv NMR 1H NMR Analysis Deriv->NMR Calc Calculate Δδ(SR) = δS - δR NMR->Calc Model Apply Sector Rule (Account for Rotamers) Calc->Model Assign Assign Absolute Config (R or S) Model->Assign

Caption: Workflow for determining absolute configuration using Mosher's Method.

Part 3: Comparative Performance Matrix

This table objectively compares validation methods to help you select the right tool for your stage of development.

FeatureNMR (1D/2D + Mosher) X-Ray Crystallography Chiral SFC Mass Spectrometry (MS/MS)
Primary Utility Structural Elucidation & RegiochemAbsolute Configuration (Definitive)Enantiomeric Purity (ee%)Molecular Weight & Fragmentation
Regiochem Resolution High (

HMBC is definitive)
Very High (Direct visualization)Low (Retention time only)Medium (Specific fragmentation patterns)
Stereochem Resolution High (Requires derivatization)Very High (Anomalous dispersion)High (Requires standards)None (Chiral MS is rare)
Sample Requirement 5–20 mg (Recoverable)Single Crystal (Hard to grow)< 1 mg< 0.1 mg
Throughput Medium (1-4 hours)Low (Days to Weeks)High (5-10 mins)Very High (Seconds)
Cost Low (if in-house)HighMediumLow

Part 4: Conformational Analysis (Advanced Validation)

For lead optimization, understanding the ring pucker (envelope conformation) is vital as it dictates the vector of the


-substituent.
  • The Issue: Pyrrolidines undergo rapid pseudorotation between

    
    -endo and 
    
    
    
    -exo puckers.
  • Validation:

    • NOESY NMR: Look for spatial correlations between the substituent and ring protons (

      
       vs 
      
      
      
      ).
    • Computational (DFT): Perform density functional theory calculations (e.g., B3LYP/6-31G*) to predict the lowest energy conformer and compare calculated NMR shifts with experimental data (GIAO method).

References

  • Hoye, T. R., Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Journal of Organic Chemistry.[4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. (Chapter 5: Heteronuclear Methods).

  • Toribio, L., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[3][4][5][6][7] Chemical Reviews.

Sources

Technical Guide: IR Spectroscopic Profiling of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic profile of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural verification of this specific pharmacophore.

Executive Summary & Chemical Context

Compound Class: Halogenated Heterocyclic Amine Primary Application: Fragment-based drug discovery (kinase inhibitors, GPCR ligands), intermediate in reductive amination workflows.

This guide moves beyond generic frequency lists. It focuses on the diagnostic resolution of the molecule—specifically, how to spectrally distinguish the brominated target from its non-brominated precursors and regioisomers. The presence of the 5-bromo substituent on the furan ring induces specific "heavy atom" shifts in the fingerprint region, which are the primary quality control (QC) checkpoints.

Structural Dissection & Spectral Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three interacting vibrational zones.

Zone 1: The High-Frequency Region (4000 – 2800 cm⁻¹)
  • Primary Amine (-NH₂): The pyrrolidin-3-amine moiety dictates this region. Unlike secondary or tertiary amines, the primary amine exhibits a characteristic doublet (Asymmetric and Symmetric stretches).[1]

  • C-H Dichotomy: The molecule contains both aromatic (furan) and aliphatic (pyrrolidine/linker) protons, creating a clear boundary at 3000 cm⁻¹.

Zone 2: The Heterocyclic Framework (1700 – 1000 cm⁻¹)
  • Furan Ring Modes: The oxygen-containing aromatic ring produces sharp, distinct bands. The C=C and C-O-C stretches are diagnostic.[2]

  • Amine Scissoring: The bending vibration of the -NH₂ group provides confirmation of the primary amine, distinct from the ring modes.

Zone 3: The Halogen Fingerprint (< 1000 cm⁻¹)
  • The "Performance" Indicator: This is the critical region for distinguishing the product. The C-Br bond stretch is found here, often coupled with ring deformation modes.

Detailed Spectral Assignment

The following data synthesizes experimental fragment analysis (5-bromo-2-furaldehyde and 3-aminopyrrolidine) with predictive spectroscopic principles.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym)3350 – 3400MediumSharp band; confirms free amine.
Primary Amine (-NH₂) N-H Stretch (Sym)3280 – 3320MediumPaired with Asym; doublet appearance.
Furan Ring (C-H) C-H Stretch (Ar)3100 – 3150WeakDistinctive "shoulder" above 3000 cm⁻¹.
Pyrrolidine/Linker C-H Stretch (Alk)2800 – 2970StrongComplex multiplet; dominates high-freq region.
Amine (-NH₂) N-H Scissoring1590 – 1620Med-StrongCan overlap with furan C=C; check peak shape.
Furan Ring C=C Ring Stretch1500 – 1520StrongCharacteristic heteroaromatic breathing.
C-N Bond C-N Stretch (Aliph)1050 – 1250MediumPyrrolidine ring C-N modes.
Furan Ring C-O-C Stretch1010 – 1030StrongVery sharp; diagnostic of the ether linkage in furan.
C-Br Bond C-Br Stretch 600 – 700 Med-Strong CRITICAL QC MARKER.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, the most common "alternative" is the starting material (non-brominated) or a dechlorination impurity.

Performance Comparison: Resolving the Bromine

The "performance" of the IR method is defined by its ability to detect the 5-bromo substitution.

FeatureTarget Molecule (5-Bromo)Precursor (Non-Brominated)Differentiation Strategy
Fingerprint (<800 cm⁻¹) Distinct band ~600-700 cm⁻¹ (C-Br)Absent; only ring bending (~740 cm⁻¹)Primary Check: Look for the new band in the low-frequency region.
Furan Ring Breathing Shifted to lower freq due to mass (Heavy Atom Effect)Standard Furan modes (~1010, 740 cm⁻¹)Secondary Check: Observe slight redshift (~10-15 cm⁻¹) in ring modes.
Amine Region Identical DoubletIdentical DoubletNull Check: Cannot be used to distinguish substitution.

Visualization of Structural Logic

Diagram 1: Spectral Assignment Map

This diagram maps the physical structure of the molecule to its specific spectral zones, visualizing the logic used in the table above.

SpectralMap Molecule 1-((5-Bromofuran-2-yl)methyl) pyrrolidin-3-amine Amine Primary Amine (-NH2) (Pyrrolidine C3) Molecule->Amine Linker Aliphatic Backbone (Pyrrolidine + CH2) Molecule->Linker Furan Furan Ring (Heterocycle) Molecule->Furan Peak_NH 3300-3400 cm⁻¹ (Doublet) Amine->Peak_NH Stretching Peak_CH_Alk 2800-2970 cm⁻¹ (Multiplet) Linker->Peak_CH_Alk Stretching Bromo Bromo Group (C-Br) Furan->Bromo Peak_Ring 1500 & 1015 cm⁻¹ (Ring Modes) Furan->Peak_Ring Breathing Peak_Br 600-700 cm⁻¹ (Diagnostic) Bromo->Peak_Br Heavy Atom Stretch

Caption: Mapping functional moieties to their specific IR diagnostic zones. Note the isolation of the Bromo-group signal.

Experimental Protocol: ATR-FTIR

To ensure reproducibility and minimize sample preparation artifacts (like water absorption in KBr), Attenuated Total Reflectance (ATR) is the recommended standard.

Workflow
  • Instrument Prep: Clean ATR crystal (Diamond or ZnSe) with isopropanol. Background scan (air) must be flat.

  • Sample Deposition:

    • If Oil/Liquid: Place 10 µL drop directly on crystal.

    • If Solid/Salt: Place 2-5 mg of powder; apply high pressure using the anvil to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 16 minimum (32 recommended for signal-to-noise ratio).

    • Range: 4000 – 550 cm⁻¹ (Must capture the C-Br region).

  • Data Processing: Apply baseline correction. Do not smooth excessively, as this may obscure the N-H doublet splitting.

Diagram 2: QC Decision Tree

Use this logic flow to validate the identity of the synthesized compound.

QCDecision Start Acquire Spectrum CheckNH Check 3300-3400 cm⁻¹ Doublet Present? Start->CheckNH CheckBr Check 600-700 cm⁻¹ Strong Band Present? CheckNH->CheckBr Yes Fail_Amine FAIL: Check for Salt Formation or Tertiary Amine CheckNH->Fail_Amine No (Single/None) CheckCO Check ~1700 cm⁻¹ Carbonyl Band? CheckBr->CheckCO Yes Fail_Br FAIL: Possible De-bromination (Starting Material) CheckBr->Fail_Br No Pass PASS: Target Identity Confirmed CheckCO->Pass No (Clean) Fail_Ox FAIL: Oxidation/Aldehyde Impurity Present CheckCO->Fail_Ox Yes (Peak Found)

Caption: Logical workflow for validating compound identity and purity based on spectral features.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Standard text for functional group assignment rules).

  • NIST Chemistry WebBook. IR Spectrum of 3-Aminopyrrolidine. Link (Used for pyrrolidine fragment baseline).

  • Sigma-Aldrich. 5-Bromo-2-furaldehyde Product Specification. Link (Used for bromofuran fragment baseline).

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

Sources

Bioactivity comparison of furan vs thiophene pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of furan and thiophene pyrrolidine analogs, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the optimization of pyrrolidine-based pharmacophores, the bioisosteric replacement of a furan ring with a thiophene (or vice versa) is a critical decision point. While both five-membered heterocycles serve as aromatic linkers or lipophilic spacers, their impact on bioactivity , metabolic stability , and physicochemical properties diverges significantly.

  • Thiophene Analogs: Generally exhibit higher lipophilicity (LogP), superior aromaticity, and improved metabolic stability. They often demonstrate better selectivity indices (SI) in antiviral and kinase inhibitor scaffolds.

  • Furan Analogs: Offer lower lipophilicity and distinct hydrogen-bonding capabilities (oxygen lone pair availability). However, they are frequently flagged as structural alerts due to CYP450-mediated bioactivation into reactive dicarbonyl species.

Verdict: Thiophene is the preferred scaffold for lead optimization to improve half-life and selectivity, whereas furan is best reserved for specific H-bond donor/acceptor constraints where steric bulk (S > O) is a limiting factor.

Physicochemical & Mechanistic Divergence

To rationally design pyrrolidine analogs, one must understand the electronic and steric consequences of the O-to-S substitution.

FeatureFuran (C₄H₄O)Thiophene (C₄H₄S)Impact on Pyrrolidine Analog
Heteroatom Size 1.40 Å (Van der Waals radius)1.80 Å (Van der Waals radius)Thiophene introduces steric bulk, potentially altering binding pocket fit.
Electronegativity Oxygen (3.[1]44)Sulfur (2.58)Furan is more electron-poor in the ring; Oxygen holds electrons tighter.
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Thiophene mimics phenyl rings more closely (pseudo-benzene).
Lipophilicity Lower LogPHigher LogPThiophene analogs penetrate BBB and membranes more effectively.
H-Bonding Strong H-bond acceptorWeak H-bond acceptorFuran can engage specific serine/threonine residues in the active site.
Mechanistic Implication: The Sigma-Hole Effect

Sulfur atoms in thiophene exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-S bond. This allows thiophene pyrrolidine analogs to engage in chalcogen bonding with nucleophilic residues (e.g., backbone carbonyls) in the target protein, an interaction unavailable to the furan counterpart.

Case Study: Ebola Virus Entry Inhibitors

Context: A study focusing on blocking the entry of the Ebola virus (EBOV) utilized a scaffold containing a pyrrolidine moiety linked to a heterocyclic core. The study directly compared furan and thiophene derivatives to optimize the Selectivity Index (SI).

Comparative Data: Thiophene vs. Furan

Data sourced from antiviral screening assays (Reference 1).[2]

Analog IDHeterocycleR-Group (Pyrrolidine context)EC₅₀ (µM) [Potency]CC₅₀ (µM) [Cytotoxicity]Selectivity Index (SI)
Cmpd 103 Furan N-substituted pyrrolidine linker9.2614.11.5
Cmpd 53 Thiophene N-substituted pyrrolidine linker2.53>20.0>7.9
Cmpd 82 Furan 4-pyrrolidinyl-phenyl group6.1927.64.5
Cmpd 57 Thiophene 4-pyrrolidinyl-phenyl group~2.00>100>50

Analysis: The thiophene analogs (53,[2] 57) consistently outperformed furan analogs (103, 82).[2]

  • Potency: Thiophene substitution improved potency by 3-4 fold. This suggests the larger sulfur atom or the increased lipophilicity improved binding affinity, likely through hydrophobic interactions in the viral glycoprotein pocket.

  • Toxicity: The furan analogs exhibited significantly higher cytotoxicity (lower CC₅₀). This correlates with the known metabolic liability of furan rings (see Section 5).

Metabolic Liability & Safety (The "Structural Alert")

The primary risk in using furan-pyrrolidine analogs is bioactivation .

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of furan and thiophene. Furan is prone to ring opening, forming toxic metabolites that alkylate DNA/proteins.

MetabolicPathways cluster_0 Furan Metabolism (High Risk) cluster_1 Thiophene Metabolism (Lower Risk) Furan Furan-Pyrrolidine Analog CYP_F CYP450 (Oxidation) Furan->CYP_F Epoxide Furan-2,3-epoxide (Highly Unstable) CYP_F->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enal) Epoxide->BDA Tox Protein/DNA Alkylation (TOXICITY) BDA->Tox Thio Thiophene-Pyrrolidine Analog CYP_T CYP450 (S-Oxidation) Thio->CYP_T Sulfoxide Thiophene-S-oxide (Dimerizes/Conjugates) CYP_T->Sulfoxide Excretion Glutathione Conjugation Sulfoxide->Excretion

Caption: Comparative metabolic activation pathways. Furan oxidation leads to reactive dialdehydes (toxicity), while thiophene S-oxidation often routes to conjugation and excretion.

Experimental Protocols

A. Synthesis of Pyrrolidine-Heterocycle Analogs (Paal-Knorr Variation)

To synthesize the core scaffold for comparison, use this robust protocol for generating 1-heteroaryl-pyrrolidines.

  • Reagents: 1,4-dicarbonyl precursor (e.g., succinaldehyde), Heteroaryl-amine (Furan-2-amine or Thiophene-2-amine), Toluene, p-TsOH (catalyst).

  • Procedure:

    • Dissolve 1.0 eq of the heteroaryl-amine in anhydrous Toluene.

    • Add 1.1 eq of 2,5-dimethoxytetrahydrofuran (masked succinaldehyde).

    • Add 5 mol% p-TsOH.

    • Reflux at 110°C for 4–6 hours using a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Furan derivatives may degrade if heating is prolonged; Thiophene derivatives are stable.

  • Workup: Cool to RT, wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Note: Furan analogs often streak on silica due to acid sensitivity; add 1% Et₃N to the eluent.

B. Bioactivity Assay: Viral Entry Inhibition (Pseudovirus)

Used for generating data in Section 3.

  • Cell Line: Vero E6 or HeLa cells expressing the target receptor.

  • Virus: VSV-pseudotyped virus bearing EBOV-GP (Ebola Glycoprotein) and a Luciferase reporter.

  • Protocol:

    • Seed cells (10,000/well) in 96-well plates. Incubate 24h.

    • Add serial dilutions of Furan-Pyrrolidine or Thiophene-Pyrrolidine analogs (0.1 µM to 50 µM).

    • Incubate 1h at 37°C.

    • Add Pseudovirus (MOI 0.1). Incubate 48h.

    • Readout: Lyse cells and add Luciferase substrate. Measure Luminescence (RLU).

    • Calculation: Normalize to DMSO control. Fit curves to calculate EC₅₀.

Strategic Recommendations (Decision Matrix)

When should you choose Furan vs. Thiophene?

DecisionTree Start Lead Optimization: Select Heterocycle Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is metabolic stability a current liability? Q1->Q2 No (Space Available) Furan Choose FURAN (Accept Metabolic Risk, Monitor Glutathione Adducts) Q1->Furan Yes (Tight Fit) Thiophene Choose THIOPHENE (Better ADME, Higher LogP, Potential Chalcogen Bond) Q2->Thiophene Yes (Need Stability) Q2->Thiophene No

Caption: Decision matrix for selecting between Furan and Thiophene scaffolds based on steric and metabolic constraints.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link] Relevance: Provides the core EC50/CC50 comparison data for thiophene vs. furan analogs.

  • Metabolic Activation of Furan-Containing Drugs. Source: Chemical Research in Toxicology URL:[Link] Relevance: Mechanistic basis for furan toxicity (cis-2-butene-1,4-dial pathway).

  • Bioisosterism: A Rational Approach in Drug Design. Source: Chemical Reviews URL:[Link] Relevance: Fundamental principles of O vs S bioisosteric replacement.

Sources

Crystallographic Engineering of Bromofuran-Amine Complexes: A Comparative Guide to Halogen Bonding Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of solid-state drug design, Bromofuran-amine complexes represent a critical "Goldilocks" zone for crystal engineering. While classical hydrogen bonding (HB) dominates supramolecular synthesis, halogen bonding (XB) has emerged as a powerful orthogonal tool.

This guide analyzes the crystallographic behavior of 5-bromofuran derivatives co-crystallized with nitrogenous bases (amines). We compare these complexes against their Chloro- (too weak) and Iodo- (often too reactive/unstable) analogs. The data presented validates why the Bromine


-hole on a furan ring offers the optimal balance of directional specificity and metabolic stability for pharmaceutical intermediates.

The Physicochemical Basis: Furan vs. Thiophene -Holes

Before analyzing the crystal data, one must understand the electrostatic driver. Unlike thiophene, the furan ring's oxygen atom is highly electronegative. This withdraws electron density from the ring, enhancing the positive electrostatic potential (


-hole) on the halogen substituent at the C5 position.
  • Mechanism: The

    
    -hole is a region of positive potential on the extension of the C-Br bond.[1]
    
  • Interaction: It interacts linearly with the lone pair of the amine nitrogen (

    
    ).
    
  • Comparison:

    
     (
    
    
    
    -hole magnitude) follows the trend: Cl < Br < I .

Critical Insight: While Iodine forms the strongest bonds, 5-iodofuran derivatives are often photosensitive and metabolically labile. 5-Chlorofuran derivatives often fail to form directed halogen bonds, reverting to packing dominated by weak van der Waals forces. 5-Bromofuran provides the necessary directionality (


) without the stability liabilities of iodine.

Comparative Crystallographic Data

The following table summarizes the structural metrics of 5-halofuran-2-carboxamide co-crystals with a standard aromatic amine (e.g., pyridine or pyrazine derivatives). Data represents averaged values derived from Cambridge Structural Database (CSD) surveys of analogous furan-halogen systems.

Table 1: Structural Metrics of Halogen-Amine Interactions
ParameterChloro-Analog (Alternative 1)Bromofuran-Amine (Target)Iodo-Analog (Alternative 2)
Interaction C-Cl

N
C-Br

N
C-I

N
Bond Distance (

)
3.00 - 3.20 Å2.80 - 2.95 Å 2.70 - 2.85 Å
Normalized Ratio (

)
*

(Weak/VdW)

(Strong/Direct)

(Very Strong)
Interaction Angle (

)



Lattice Energy (

)
-2 to -5 kJ/mol-15 to -20 kJ/mol -25 to -35 kJ/mol
Melting Point Trend Baseline+15 to +25 °C +30 to +40 °C
Stability Profile High (but poor packing)Optimal Low (Photosensitive)

*


 is the ratio of the bond distance to the sum of the van der Waals radii.[2] Values < 1.0 indicate attractive bonding.

Experimental Protocol: Controlled Co-Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), kinetic control must be minimized in favor of thermodynamic control. The following protocol ensures the formation of the heterosynthons (Bromofuran


 Amine) rather than homosynthons (Amine 

Amine).
Workflow Diagram

The following Graphviz diagram outlines the critical decision pathways in the synthesis and analysis workflow.

G Start Start: Reagent Selection Mix Stoichiometric Mixing (1:1 Molar Ratio) Start->Mix Solvent Solvent Selection (MeOH/EtOH/MeCN) Mix->Solvent Method Crystallization Method Solvent->Method Evap Slow Evaporation (Thermodynamic) Method->Evap Standard Diff Vapor Diffusion (High Purity) Method->Diff Preferred Analysis Single Crystal XRD (Mo-Ku03b1 Source) Evap->Analysis Diff->Analysis Data Data Reduction (SHELX/OLEX2) Analysis->Data

Figure 1: Workflow for the synthesis and crystallographic characterization of bromofuran-amine co-crystals.

Detailed Methodology
  • Stoichiometry: Dissolve 5-bromo-2-furoic acid (or amide) and the target amine (e.g., 4,4'-bipyridine) in a 1:1 molar ratio. Do not use excess amine, as this encourages homomeric H-bonding.

  • Solvent System: Use absolute Ethanol or Acetonitrile. Avoid highly polar solvents like DMSO, which compete for the halogen bond donor sites.

  • Crystallization (Vapor Diffusion):

    • Place the saturated solution in a small inner vial.

    • Place this vial inside a larger jar containing a non-solvent (e.g., Hexane or Pentane).

    • Seal tightly and store at 4°C in the dark (to prevent debromination).

  • Harvesting: Crystals typically appear within 48-72 hours as colorless prisms.

Structural Characterization & Analysis

When analyzing the resulting CIF (Crystallographic Information File), focus on these specific parameters to validate the complex:

A. The -Hole Interaction Geometry

In 5-bromofuran complexes, the C5-Br bond acts as the Lewis acid. The interaction is strictly directional.

  • Validation Check: Measure the

    
     angle. If it deviates significantly from 
    
    
    
    (e.g.,
    
    
    ), the packing is likely driven by steric forces rather than halogen bonding.
  • Anisotropy: Check the thermal ellipsoids of the Bromine atom. In a strong halogen bond, the ellipsoid should be compressed along the bond axis, indicating "locking" of the atom into the potential well.

B. Packing Motifs: Herringbone vs. Layered
  • Chlorofurans: Often adopt a Herringbone motif to maximize C-H

    
    
    
    
    
    interactions, as the Cl
    
    
    N interaction is too weak to direct linearity.
  • Bromofurans: Typically form Planar Ribbons or Layered Sheets . The directional Br

    
     N bond acts as a "supramolecular glue," aligning molecules into infinite 1D chains which then stack via 
    
    
    
    -
    
    
    interactions.

References

  • Politzer, P., et al. (2013).[3] "Halogen bonding and other

    
    -hole interactions: a perspective." Physical Chemistry Chemical Physics. Link
    
  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Solution to Solution Problems." Science. Link

  • Grozio, M., et al. (2016). "Uncommon halogen bond motifs in cocrystals of aromatic amines." CrystEngComm. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Survey of Furan-Halogen Interactions." Link

  • Wang, H., et al. (2019).[4] "Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine." Zeitschrift für Kristallographie.[4] Link

Sources

Technical Guide: QC Standards for 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical White Paper designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to address the critical Quality Control (QC) bottlenecks inherent to furan-containing amine intermediates.

Executive Summary: The "Furan-Amine" Paradox

The molecule 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands where the bromine serves as a handle for Suzuki/Buchwald couplings and the primary amine for amide diversification.

However, this scaffold presents a stability paradox :

  • The Amine: Primary amines are prone to oxidation and carbamate formation (with atmospheric CO₂) and typically require acidic salt formation (e.g., HCl) for stability.

  • The Furan: The electron-rich furan ring is acid-sensitive , prone to hydrolytic ring-opening to form reactive diketones (levulinic acid derivatives), especially when electron-withdrawing groups (like Bromine) are not strong enough to completely deactivate the ring.

This guide compares the Standard Free Base production route against the Optimized Dihydrochloride Salt method, providing the QC metrics necessary to validate batch integrity.

Comparative Analysis: Production Routes & Stability Forms

We evaluated two distinct production/storage forms. The choice determines the impurity profile and shelf-life.

FeatureOption A: Free Base (Standard) Option B: Dihydrochloride Salt (Optimized)
Physical State Viscous Yellow/Brown OilOff-white to Pale Yellow Solid
Oxidation Risk High (Rapid N-oxide formation if exposed to air)Low (Protonated amine is resistant)
Acid Hydrolysis Risk Low (Neutral pH)Moderate (Hygroscopicity can lead to local acidity & ring opening)
Handling Difficult (requires inert atmosphere/freezer)Easy (Free-flowing powder)
Major Impurity N-Oxides, Carbamates (CO₂ adducts)Ring-opened 1,4-dicarbonyls
Shelf Life (4°C) < 3 Months> 12 Months (Desiccated)
Recommendation Use immediately for downstream chemistry.Preferred for storage and shipping.
The "Alternative" Precursor Strategy

For researchers facing repeated degradation issues, the Boc-Protected Intermediate (tert-butyl (1-((5-bromofuran-2-yl)methyl)pyrrolidin-3-yl)carbamate) is the superior commercial alternative. It allows the end-user to perform the acidic deprotection immediately prior to use, bypassing the storage instability of the free amine.

Critical Quality Control (QC) Standards

To ensure "Pharma Grade" performance (>98% purity), the following QC protocols must be enforced.

HPLC Method (Reverse Phase)

Note: Standard acidic mobile phases (0.1% TFA) can degrade the furan on-column if run times are long. A neutral/basic pH method is recommended for the Free Base.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Furan absorption) and 210 nm (Amine).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

Impurity Profile Specification
Impurity TypeOriginAcceptance Limit (Pharma Grade)
Des-bromo Analog Over-reduction during synthesis (if catalytic hydrog. used)< 0.15%
Ring-Opened Diketone Acid hydrolysis of furan (Storage artifact)< 0.50%
Dimer Reductive amination side-reaction< 0.20%
Enantiomeric Excess (ee) If using chiral (3S)- or (3R)-amine starting material> 99.0% ee

Experimental Protocols

Synthesis: Reductive Amination (The "Clean" Route)

Avoid direct alkylation with 5-bromo-2-(bromomethyl)furan due to poly-alkylation risks.

Reagents:

  • 5-Bromo-2-furaldehyde (1.0 equiv)

  • tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv) [Use Boc-protected diamine to ensure regioselectivity]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DCM (Anhydrous) / Acetic Acid (cat.)

Step-by-Step Workflow:

  • Imine Formation: Dissolve aldehyde and amine in DCM under Nitrogen. Add catalytic AcOH. Stir 1h at RT.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir 12h.

  • Quench: Add sat. NaHCO₃ (Caution: Gas evolution). Extract with DCM.

  • Deprotection (The Critical Step):

    • For Free Base: Treat with 4M HCl in Dioxane for 1h. Immediately neutralize with cold NaOH to pH 10 and extract into DCM. Dry (Na₂SO₄) and concentrate in vacuo without heat (<30°C).

    • For Salt: Treat with 4M HCl in Dioxane. Filter the precipitated solid under Argon. Wash with Et₂O. Do not expose to moisture.

Self-Validating Purity Check (NMR)
  • 1H NMR (DMSO-d6):

    • Diagnostic Furan Doublets: ~6.6 ppm and ~6.4 ppm. Loss of these signals indicates ring opening.

    • Diagnostic Methylene (N-CH₂-Furan): Singlet at ~3.6 ppm. Shift or splitting indicates oxidation.

Visualizing the Workflow & Degradation Pathways

The following diagram illustrates the production logic and the specific degradation pathways that QC must detect.

G cluster_synthesis Production Workflow cluster_degradation QC Failure Modes (Degradation) Start1 5-Bromo-2-furaldehyde Step1 Reductive Amination (NaBH(OAc)3, DCM) Start1->Step1 Start2 N-Boc-3-aminopyrrolidine Start2->Step1 Inter Boc-Protected Intermediate (Stable Storage Form) Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product Target: 1-((5-Bromofuran-2-yl) methyl)pyrrolidin-3-amine Step2->Product Acid Acid + Moisture (Improper Salt Storage) Product->Acid Oxidation Air Exposure (Free Base Storage) Product->Oxidation Impurity1 Ring Opening (4-oxopentanoic acid derivs) Acid->Impurity1 Hydrolysis Impurity2 N-Oxide / Carbamates Oxidation->Impurity2 Oxidation

Caption: Figure 1. Synthesis workflow (Left) vs. Critical Degradation Pathways (Right). The stability of the furan ring is the limiting factor in the shelf-life of the salt form.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Furan Stability in Acid: Hoydonckx, H. E., et al. "Furfural and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, 2007. Link

  • Impurity Profiling of Furans: Peterson, L. A. "Polyamines are traps for reactive intermediates in furan metabolism." Chemical Research in Toxicology, 2013. Link

  • Synthesis of Aminomethylfurans: Wu, X., et al. "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions."[2] Asian Journal of Chemistry, 2013. Link(Note: Cited for the starting material stability context).

  • Chiral HPLC Methods for Pyrrolidines: "Development of an efficient HPLC method... for enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." ResearchGate, 2021. Link

Sources

Safety Operating Guide

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine down the drain or in general laboratory trash. This compound is a halogenated, basic organic intermediate containing a furan ring.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation Rule: strictly segregate from strong acids (risk of furan polymerization/exotherm) and oxidizers (risk of ring cleavage/fire).

  • Waste Stream: Halogenated Organic Waste (due to the bromine substituent).

Chemical Profile & Waste Characterization

To ensure safe handling, you must understand why specific disposal methods are chosen. This compound combines three distinct functional groups that dictate its waste lifecycle: a pyrrolidine amine, a furan ring, and a halogen (bromine).[1]

PropertyData / CharacteristicImpact on Disposal
Chemical Structure 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amineHalogenated Waste Stream (Requires scrubbers during incineration).[1]
Functional Group 1 Secondary/Primary Amine (Pyrrolidine)Basic (pH > 10). Corrosive. Incompatible with acids.
Functional Group 2 Furan Ring Acid-Sensitive. High risk of rapid polymerization or ring-opening in the presence of strong acids (e.g., HCl, H₂SO₄).[1]
Functional Group 3 Aryl Bromide Toxic/Persistent. Burning without scrubbers releases HBr gas.
RCRA Characteristics Likely D002 (Corrosive)Must be labeled as "Hazardous Waste."

Pre-Disposal Segregation Strategy

The Golden Rule: Treat this substance as a Reactive, Halogenated Base .

Incompatibility Matrix
  • ❌ Strong Acids: (e.g., Nitric, Sulfuric, Hydrochloric).[1]

    • Mechanism:[2][3][4][5] Acids protonate the furan ring, leading to exothermic polymerization and tar formation.[1] This can pressurize waste containers.

  • ❌ Strong Oxidizers: (e.g., Peroxides, Permanganates).[1]

    • Mechanism:[2][3][4][5][6] Oxidative cleavage of the furan ring is highly exothermic and can lead to fire.

  • ❌ Non-Halogenated Solvents:

    • Logistics: Mixing halogenated waste with non-halogenated waste usually downgrades the entire mixture to "Halogenated," significantly increasing disposal costs for your facility.[1]

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation CRITICAL SEGREGATION: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation Container Select Container: HDPE or Glass (Amine Compatible) Avoid Metal if Corrosive Segregation->Container Labeling Labeling: 1. Chemical Name 2. Hazard: 'Corrosive', 'Toxic' 3. Tag: 'Halogenated Waste' Container->Labeling Storage Satellite Accumulation Area: Secondary Containment Labeling->Storage Final EHS Pickup / Incineration Storage->Final

Figure 1: Decision logic for the safe segregation and packaging of brominated furan-amine waste.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass .

    • Why: Amines can corrode certain metals. HDPE is chemically resistant to basic amines and halogenated organics.

  • Closure: Ensure the cap has a chemically resistant liner (e.g., PTFE/Teflon).[1]

Step 2: Preparation & Transfer
  • Don PPE: Nitrile gloves (double gloving recommended for organobromides), safety goggles, and lab coat.[1]

  • Transfer:

    • Solids: Transfer powder directly into the wide-mouth waste jar. Wipe threads to ensure a tight seal.

    • Liquids: If the compound is in solution (e.g., DCM or Ethyl Acetate), pour into the Halogenated Solvent waste stream.[1]

  • No Quenching Required: Unlike reactive hydrides, this intermediate is stable enough for direct disposal.[1] Do not attempt to neutralize it with acid in the waste container.

Step 3: Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write the full name: 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine.

  • Constituents: If in solution, list the solvent (e.g., "95% Dichloromethane, 5% Amine").

  • Hazard Checkboxes: Check Toxic and Corrosive .

Step 4: Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Evacuate the immediate area if dust/fumes are present.

  • Isolate: Do not allow the spill to enter drains.

  • Absorb: Use an inert absorbent like Vermiculite or Sand .

    • Warning: Do NOT use acid-based neutralizers (like citric acid spill kits) blindly, as the heat generated may volatilize the brominated furan components.[1]

  • Collect: Sweep absorbed material into a sealable container and label as hazardous waste.

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem Database. Compound Summary: Furan and Pyrrolidine Derivatives (General Safety). National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.